3-Amino-5-chloropyridine-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETRZHKCZGBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618450 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27330-34-3 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Amino-5-chloropyridine-2-carboxamide. The information is curated for researchers and professionals involved in drug discovery and development.
Chemical Identity and Physical Properties
This compound, also known as 3-amino-5-chloropicolinamide, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.
Table 1: General and Predicted Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 27330-34-3 | ChemicalBook |
| Molecular Formula | C₆H₆ClN₃O | ChemicalBook |
| Molecular Weight | 171.58 g/mol | ChemicalBook |
| Predicted Boiling Point | 352.7 ± 42.0 °C | ChemicalBook |
| Predicted Density | 1.484 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 14.56 ± 0.50 | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook |
Synthesis
A potential synthetic route to this compound involves the reduction of 5-chloro-2-cyano-3-nitropyridine.
Experimental Protocol: Synthesis from 5-chloro-2-cyano-3-nitropyridine
-
Starting Material: 5-chloro-2-cyano-3-nitropyridine
-
Reagents: Hydrogen gas, Nickel catalyst
-
Solvent: Ethanol
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (pressure: 2327.17 Torr) for 2.5 hours.
-
Yield: A high yield of 95% has been reported for this transformation.
Purification: Standard purification techniques for organic compounds would be employed. This would likely involve:
-
Removal of the nickel catalyst by filtration.
-
Evaporation of the ethanol solvent under reduced pressure.
-
Purification of the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Logical Workflow for Synthesis:
An In-Depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide (CAS: 27330-34-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 3-Amino-5-chloropyridine-2-carboxamide. This guide synthesizes available data for the target compound and supplements it with information from closely related structural analogs to provide a comprehensive overview. All data pertaining to analogous compounds are explicitly noted.
Core Compound Properties
This compound is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro substituent, and a carboxamide moiety, makes it a molecule of interest in medicinal chemistry and drug discovery.
Physicochemical and Spectral Data
Quantitative data for the target compound is sparse and largely predictive. The following tables summarize the available information.
| Identifier | Value | Source |
| CAS Number | 27330-34-3 | - |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Synonyms | 3-amino-5-chloropicolinamide, 3-Amino-5-chloro-pyridine-2-carboxylic acid amide | [1] |
Table 1: Compound Identification
| Property | Value | Source |
| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [1] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.56 ± 0.50 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |
Table 2: Physicochemical Properties
Synthesis and Manufacturing
Inferred Experimental Protocol: Reduction of 5-chloro-2-cyano-3-nitropyridine
This protocol is based on a general method for the reduction of related nitro compounds.
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol in a hydrogenation reactor.
-
Add a catalytic amount of Raney Nickel or Pd/C.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., up to 2327 Torr).
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 2.5 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Diagram of the Inferred Synthetic Pathway:
Caption: Inferred synthesis of this compound.
Biological Activity and Mechanism of Action (Based on Analogs)
Direct studies on the biological activity of this compound are not publicly available. However, research on structurally similar aminopyridine and aminopyrazine carboxamides provides insights into its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity of Related Pyridine and Pyrazine Carboxamides
Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated notable antimycobacterial activity.[2] Some pyridine carboxamide derivatives have also been identified as potential anti-tubercular agents.[3][4]
Potential Mechanism of Action:
-
Prodrug Activation: Some pyridine carboxamide compounds are prodrugs that are activated by the amidase enzyme AmiC in Mycobacterium tuberculosis.[3][4]
-
Target Inhibition: Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[2]
Diagram of Potential Prodrug Activation Pathway:
Caption: Potential mechanism of action for analogous pyridine carboxamides.
Antiproliferative Activity of Related Thieno[2,3-b]pyridines
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share the aminopyridine carboxamide core, have shown antiproliferative activity against various cancer cell lines.[5] The proposed mechanism involves the inhibition of phospholipase C (PLC).[5]
Pharmacokinetics (Inferred from Related Heterocyclic Drugs)
Specific pharmacokinetic data for this compound is not available. The pharmacokinetic profile of heterocyclic drugs can vary widely based on their specific structure and physicochemical properties.
General Pharmacokinetic Characteristics of Heterocyclic Drugs:
-
Absorption: Oral bioavailability can range from low to high and is influenced by factors such as solubility and first-pass metabolism.[6]
-
Distribution: Many heterocyclic drugs are lipophilic and exhibit high plasma protein binding and extensive tissue distribution.[6]
-
Metabolism: Hepatic metabolism is a primary route of elimination, often involving cytochrome P450 enzymes.[6]
-
Excretion: Elimination typically occurs via the kidneys, with the parent compound and its metabolites excreted in the urine.[7]
Experimental Workflow for a Typical Pharmacokinetic Study:
Caption: General workflow for pharmacokinetic studies.
Toxicology
No specific toxicology data for this compound was found in the public domain. For any novel compound, a comprehensive toxicological assessment is imperative.
Standard Toxicological Evaluation Workflow:
Caption: Standard workflow for toxicological evaluation of a new chemical entity.
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research, based on the activities of its structural analogs. The significant lack of publicly available data underscores the need for foundational research to characterize this compound fully. Future work should focus on developing and publishing a detailed, validated synthesis protocol, followed by a comprehensive evaluation of its biological activities, mechanism of action, pharmacokinetic profile, and toxicological properties. Such studies are essential to determine the true therapeutic potential of this molecule.
References
- 1. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity | MDPI [mdpi.com]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-amino-5-chloropicolinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-chloropicolinamide, a key intermediate in the pharmaceutical industry. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and process visualizations to facilitate research and development.
Primary Synthetic Pathway
The most prevalent and efficient synthesis of 3-amino-5-chloropicolinamide proceeds through a two-step process commencing with the cyanation of a suitable halo-nitropyridine derivative to form the key intermediate, 5-chloro-2-cyano-3-nitropyridine. This intermediate subsequently undergoes reduction of the nitro group and hydrolysis of the nitrile to yield the final product.
Pathway Overview
Caption: Primary synthetic route for 3-amino-5-chloropicolinamide.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-cyano-3-nitropyridine (Intermediate)
This step involves a palladium-catalyzed cyanation of a di-halogenated nitropyridine. The following protocol is adapted from analogous syntheses.[1][2]
Reaction:
Caption: Cyanation of 2,5-dichloro-3-nitropyridine.
Materials:
| Reagent | Molar Ratio | Notes |
| 2-Chloro-3-nitropyridine derivative | 1.0 | e.g., 2,5-dichloro-3-nitropyridine |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 0.2 - 1.0 | Cyanide source |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.001 - 0.01 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 1.0 - 2.0 | Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-nitropyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 40-200 °C and stir for 2-20 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-chloro-2-cyano-3-nitropyridine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 62 - 95% | [1][2] |
| Purity | >95% | |
| Reaction Time | 2 - 20 hrs | [1] |
| Reaction Temp. | 40 - 200 °C | [1] |
Step 2: Synthesis of 3-Amino-5-chloropicolinamide (Final Product)
This step involves the reduction of the nitro group of 5-chloro-2-cyano-3-nitropyridine to an amine and subsequent hydrolysis of the nitrile group to a carboxamide. The reduction can be achieved using various methods, with catalytic hydrogenation or metal-based reductions being common.
Reaction:
Caption: Reduction and hydrolysis to the final product.
Protocol 1: Reduction using Iron in Acetic Acid [3]
Materials:
| Reagent | Molar Ratio | Notes |
| 5-Chloro-3-nitropicolinonitrile | 1.0 | |
| Iron powder | 5.0 | Reducing agent |
| Acetic Acid | - | Solvent |
| Ethyl Acetate | - | Extraction solvent |
| Sodium Carbonate Solution | - | For neutralization and washing |
| Anhydrous Sodium Sulfate | - | Drying agent |
Procedure:
-
Dissolve 5-chloro-3-nitropicolinonitrile in acetic acid and cool the solution to 0 °C.
-
Slowly add iron powder in portions, maintaining the temperature.
-
Stir the reaction mixture for approximately 2 hours, monitoring for the consumption of the starting material by TLC.
-
Filter the reaction mixture through a bed of celite and wash the celite bed with methanol.
-
Evaporate the combined filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with sodium carbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-amino-5-chloropicolinonitrile.
-
The nitrile can then be hydrolyzed to the amide using standard acidic or basic conditions.
Quantitative Data (for the reduction step):
| Parameter | Value | Reference |
| Yield | 96% | [3] |
| Purity | High | |
| Reaction Time | 2 hrs | [3] |
| Reaction Temp. | 0 - 20 °C | [3] |
Alternative Synthetic Considerations
While the primary pathway is highly efficient, other synthetic routes have been explored for analogous compounds and could be adapted for the synthesis of 3-amino-5-chloropicolinamide. These include:
-
Starting from 2-amino-5-chloropyridine: This route would involve nitration, followed by introduction of the carboxamide group.[4]
-
Hofmann Rearrangement: A suitably substituted picolinamide could potentially undergo a Hofmann rearrangement to introduce the 3-amino group.[5]
These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the avoidance of certain reagents.
Summary of Quantitative Data
| Step | Key Reagents | Yield (%) | Purity (%) | Reference(s) |
| 1. Cyanation of 2-chloro-3-nitropyridine derivative | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃, DMF | 62 - 95 | >95 | [1][2] |
| 2. Reduction of 5-chloro-3-nitropicolinonitrile | Fe, Acetic Acid | 96 | High | [3] |
Conclusion
The synthesis of 3-amino-5-chloropicolinamide is most effectively achieved through a two-step process involving the palladium-catalyzed cyanation of a halo-nitropyridine intermediate, followed by a high-yielding reduction and subsequent hydrolysis. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical building block. Further optimization of reaction conditions and exploration of alternative routes may lead to even more efficient and scalable synthetic processes.
References
- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 2. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-amino-5-chloropicolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Amino-5-chloropyridine-2-carboxamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Identity and Chemical Properties
This compound is a substituted pyridine derivative. Its chemical structure is characterized by a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-amino-5-chloropicolinamide, 3-Amino-5-chloro-pyridine-2-carboxylic acid amide | [1] |
| CAS Number | 27330-34-3 | [2] |
| Molecular Formula | C₆H₆ClN₃O | [2] |
| Molecular Weight | 171.586 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)N)N)Cl | N/A |
| InChI | InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| InChIKey | VETRZHKCZGBNNS-UHFFFAOYSA-N | |
| Predicted Boiling Point | 352.7±42.0 °C | [1] |
| Predicted Density | 1.484±0.06 g/cm³ | [1] |
| Predicted pKa | 14.56±0.50 | [1] |
Synthesis
A documented synthetic route for this compound involves the reduction of 5-chloro-2-cyano-3-nitropyridine.
Experimental Protocol: Reduction of 5-chloro-2-cyano-3-nitropyridine
While the full experimental details from the primary literature source require access to the specified journal, a general procedure for a similar reduction using hydrogen and a nickel catalyst is outlined below. This protocol should be considered a representative example and may require optimization for the specific substrate.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Ethanol
-
Nickel catalyst (e.g., Raney Nickel)
-
Hydrogen gas
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol.
-
Add the nickel catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2327.17 Torr).
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 2.5 hours).
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or chromatography as necessary.
Molecular Structure and Spectroscopic Data
Currently, there is a lack of publicly available, experimentally determined spectroscopic and crystallographic data for this compound. This includes NMR (¹H, ¹³C), IR, and mass spectrometry data, as well as single-crystal X-ray diffraction data.
For researchers requiring definitive structural confirmation, it is recommended to perform these analytical techniques on a synthesized and purified sample.
Biological Activity and Potential Applications
At present, there is no specific information in the public domain detailing the biological activity or signaling pathway interactions of this compound.
However, the aminopyridine scaffold is a common feature in many biologically active molecules. For instance, various substituted aminopyridines and related heterocyclic compounds have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, ion channel modulation, and antimicrobial effects. The specific combination of substituents on the pyridine ring in this compound suggests it may be a valuable intermediate for the synthesis of novel therapeutic agents.
Professionals in drug development may consider this molecule as a starting point for library synthesis to explore its potential in various disease areas. A logical workflow for such an investigation is outlined below.
A potential workflow for drug discovery.
Conclusion
This compound is a well-defined chemical entity with a known synthetic route. While there is a current lack of extensive experimental data regarding its spectroscopic properties and biological activity, its molecular structure presents opportunities for its use as a scaffold in the design and synthesis of novel compounds for drug discovery and development. Further research is warranted to fully characterize this molecule and explore its potential applications.
References
Physical and chemical characteristics of 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 3-Amino-5-chloropyridine-2-carboxamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide details the known physicochemical properties, spectroscopic data, and synthetic methodologies. Additionally, it explores the compound's reactivity and potential biological significance, drawing comparisons with structurally related molecules. While experimental data for certain properties of this specific molecule are limited in publicly accessible literature, this guide consolidates available information and provides protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₆ClN₃O.[1] Its structure features a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position. These functional groups are expected to influence its solubility, polarity, and potential for intermolecular interactions.
A summary of its known and predicted physicochemical properties is presented in the table below. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 156-160 °C | |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.56 ± 0.50 | [1] |
| Solubility | Data not available | |
| Appearance | Off-white to light tan crystalline powder (based on related compounds) |
Storage Conditions: Keep in a dark place, sealed in a dry environment at room temperature.[1]
Synthesis and Reactivity
Synthetic Protocol
A potential synthetic route to this compound involves the reduction of a nitropyridine precursor. The following protocol is based on a reported synthesis of related compounds and provides a logical pathway to the target molecule.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
Reaction: Reduction of 5-chloro-2-cyano-3-nitropyridine.
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)
-
Appropriate solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (if using SnCl₂) (e.g., concentrated HCl)
-
Base for workup (e.g., Sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve 5-chloro-2-cyano-3-nitropyridine in a suitable solvent in a round-bottom flask.
-
Addition of Reducing Agent:
-
For Tin(II) chloride reduction: Add a solution of Tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution of the starting material. The reaction may be heated to facilitate the reduction.
-
For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) to the solution. The flask is then evacuated and filled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Workup:
-
For Tin(II) chloride reduction: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups: the amino group, the chloro group, and the carboxamide group, all attached to a pyridine ring.
-
Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.
-
Chloro Group: The chlorine atom is a leaving group and can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The position of the chlorine relative to the electron-withdrawing pyridine nitrogen and the electron-donating amino group will influence its reactivity.
-
Carboxamide Group: The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen is generally not nucleophilic due to resonance with the carbonyl group.
Diagram of Potential Reactivity:
Caption: Potential reaction sites on this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the carboxamide group. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H stretching (amino and amide): Expected in the region of 3100-3500 cm⁻¹.
-
C=O stretching (amide): A strong absorption band is expected around 1650-1690 cm⁻¹.
-
C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the aminopyridine and carboxamide moieties are present in numerous biologically active compounds.
-
Aminopyridines: This class of compounds is known to exhibit a wide range of biological activities, including acting as potassium channel blockers and showing potential in the treatment of neurological disorders.
-
Pyridinecarboxamides: Derivatives of pyridinecarboxamide have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] For example, some pyridine carboxamide derivatives have been identified as promising leads against Mycobacterium tuberculosis.[2]
Given these precedents, it is plausible that this compound could interact with various biological targets. Further research is required to elucidate its specific mechanism of action and any potential therapeutic applications.
Diagram of a Hypothetical Signaling Pathway Interaction:
Caption: A generalized workflow for investigating the biological activity.
Conclusion
This compound is a multifaceted molecule with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized the currently available physicochemical data, outlined synthetic and characterization protocols, and discussed its potential reactivity and biological significance. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The methodologies and information presented herein provide a solid foundation for researchers to build upon in their future studies of this promising chemical entity.
References
An In-depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 3-Amino-5-chloropyridine-2-carboxamide. While direct biological activity data for this specific compound is limited in publicly accessible literature, this document compiles detailed synthetic protocols and contextual biological activities of structurally related compounds to inform future research and development efforts.
Core Compound Information
This compound , also known as 3-amino-5-chloropicolinamide, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.
| Property | Value | Source |
| CAS Number | 27330-34-3 | |
| Molecular Formula | C₆H₆ClN₃O | |
| Molecular Weight | 171.59 g/mol | |
| Physical Form | Yellow to Brown Solid | |
| Melting Point | 156-160 °C | |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.56 ± 0.50 | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the catalytic hydrogenation of a nitropyridine precursor.
Synthesis of this compound from 5-chloro-2-cyano-3-nitropyridine
A high-yield synthesis has been reported involving the reduction of both the nitro group and the cyano group of 5-chloro-2-cyano-3-nitropyridine.[2]
Reaction:
Experimental Protocol:
A detailed experimental protocol for this specific transformation is described in the publication with DOI: 10.1016/S0968-0896(01)00115-8. While the full text of this article is not publicly available through this search, the general procedure for such a catalytic hydrogenation is as follows. This protocol is a representative example based on similar reductions and should be adapted based on the specifics in the cited literature.[3][4]
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Raney Nickel (or another suitable Nickel catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor, dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Nickel catalyst to the solution. The catalyst loading should be determined based on the substrate amount, typically ranging from 1% to 10% by weight.
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas to remove all oxygen.
-
Hydrogenation: Following the inert gas purge, pressurize the reactor with hydrogen gas to the desired pressure (the cited abstract mentions 2327.17 Torr, which is approximately 45 psi or 3.1 bar).
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (often room temperature to slightly elevated temperatures, e.g., 25-50 °C) for the specified duration (2.5 hours as per the abstract). Monitor the reaction progress by observing the hydrogen uptake or by analytical methods like TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite or another suitable filter aid to remove the catalyst. Caution: Nickel catalysts can be pyrophoric upon exposure to air, especially after use. The filter cake should be kept wet with solvent and handled with appropriate care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.
Biological Activities of Structurally Related Compounds
While no specific biological activity data for this compound has been identified in the reviewed literature, the broader class of substituted pyridine-2-carboxamides (picolinamides) has demonstrated a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for further medicinal chemistry exploration.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of picolinamide derivatives. These compounds have been investigated as inhibitors of various enzymes and signaling pathways involved in cancer progression.
-
Ribonucleotide Reductase Inhibition: 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, is a known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.[4][5] This inhibition leads to the depletion of deoxynucleoside triphosphates, thereby halting cell proliferation.
-
VEGFR-2 Kinase Inhibition: A novel series of picolinamide-based derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy to block angiogenesis. Several of these derivatives exhibited significant in vitro antiproliferative activity against A549 and HepG2 cancer cell lines.[6]
-
HPK1 Inhibition: Pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[7] Inhibition of HPK1 can enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.
Other Pharmacological Activities
Derivatives of picolinamide have also been explored for other therapeutic applications:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: A series of 6-substituted picolinamide derivatives were found to be potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[8]
-
Antifungal Activity: Novel picolinamides have been synthesized and evaluated for their in vitro antifungal activity against soil-borne fungi, with some derivatives showing significant inhibition of fungal growth.[9]
Signaling Pathways and Mechanisms of Action (Hypothetical)
Based on the activities of related compounds, this compound could potentially interact with several signaling pathways relevant to drug development. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound, drawing inspiration from the known mechanisms of similar molecules.
This workflow begins with a broad screening of the compound's antiproliferative effects on various cancer cell lines. If activity is observed, subsequent steps would involve identifying the specific molecular targets, such as protein kinases or enzymes like ribonucleotide reductase. Finally, the downstream effects on cellular processes like apoptosis, the cell cycle, and angiogenesis would be investigated to elucidate the mechanism of action.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that is present in numerous biologically active molecules. While direct evidence of its pharmacological activity is currently lacking in the public domain, the demonstrated anticancer, anti-inflammatory, and antifungal properties of its structural analogues make it a compound of significant interest for further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinase panels and various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the core molecule to understand how modifications to the amino, chloro, and carboxamide groups affect biological activity.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be undertaken to elucidate the specific signaling pathways and molecular interactions involved.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound as a novel therapeutic agent or a valuable building block in medicinal chemistry.
References
- 1. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine-2-carboxamide core, a seemingly simple heterocyclic motif, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the discovery, history, and key applications of pyridine-2-carboxamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
A Historical Journey: From a Laboratory Curiosity to a Clinical Powerhouse
The precise first synthesis of the parent molecule, picolinamide (pyridine-2-carboxamide), is not definitively documented in a single seminal publication. However, its origins can be traced back to the early explorations of pyridine chemistry in the late 19th and early 20th centuries. Early methods for the synthesis of carboxamides, such as the reaction of acid chlorides with ammonia, were likely applied to picolinic acid, the corresponding carboxylic acid of pyridine.
The therapeutic potential of this scaffold began to be recognized in the mid-20th century with the discovery of the antitubercular activity of nicotinamide, a constitutional isomer of picolinamide. This finding spurred broader investigations into the biological activities of other pyridinecarboxamides. A significant milestone in the history of pyridine-2-carboxamide derivatives was the development of the first-generation non-steroidal anti-inflammatory drugs (NSAIDs), where the related isonicotinic acid amides played a role.
The contemporary significance of the pyridine-2-carboxamide moiety is exemplified by its presence in a multitude of clinically approved drugs and late-stage clinical candidates targeting a wide range of diseases, from infectious diseases to cancer. This journey from a simple organic molecule to a cornerstone of modern drug discovery highlights the power of this versatile scaffold.
Synthetic Strategies: Accessing the Pyridine-2-Carboxamide Core
A variety of synthetic routes have been developed to access the pyridine-2-carboxamide core and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
Classical Amidation Reactions
The most direct approach to the synthesis of pyridine-2-carboxamides is the coupling of a picolinic acid derivative with an amine. This can be achieved through several methods:
-
Acid Chloride Method: Picolinic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which is then reacted with the desired amine.
-
Coupling Reagent-Mediated Amidation: A wide range of coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and newer phosphonium- and uronium-based reagents, can be employed to facilitate the direct amidation of picolinic acid with an amine.
From Picoline Derivatives
An alternative strategy involves the functionalization of more readily available picoline (2-methylpyridine) derivatives:
-
Ammoxidation of 2-Picoline: This industrial process involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a suitable catalyst to yield 2-cyanopyridine. Subsequent hydrolysis of the nitrile group affords picolinamide.
Therapeutic Applications and Key Derivatives
The versatility of the pyridine-2-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.
Anticancer Activity
A significant number of pyridine-2-carboxamide derivatives have been investigated for their potential as anticancer agents. One of the most promising areas of research is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.[1][2] HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance the anti-tumor immune response.[3][4][5]
Table 1: Anticancer Activity of Representative Pyridine-2-Carboxamide Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 19 | HPK1 | (Enzymatic Assay) | <10 | [6] |
| Derivative 67 | Not Specified | A375 (Melanoma) | 1.5 | [7] |
| Derivative 67 | Not Specified | M14 (Melanoma) | 1.7 | [7] |
| Derivative 68 | Not Specified | RPMI 7951 (Melanoma) | 1.7 | [7] |
| Derivative 5 | EGFR/VEGFR-2 | HepG-2 (Hepatocellular Carcinoma) | 10,580 | [8] |
| Derivative 7 | EGFR/VEGFR-2 | Caco-2 (Colorectal Adenocarcinoma) | 7,830 | [8] |
Antimicrobial Activity
Pyridine-2-carboxamide derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]
Table 2: Antimicrobial Activity of Representative Pyridine-2-Carboxamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| L¹¹ | Staphylococcus aureus | 2-16 | [9] |
| L¹¹ | Methicillin-resistant S. aureus (MRSA) | 2-4 | [9] |
| L¹¹ | Vancomycin-resistant S. aureus (VRSA) | 2-4 | [9] |
| L¹¹ | Resistant Enterococcus strains | 2-8 | [9] |
| Imidazo[1,2-a]pyridine carboxamide 15 | Mycobacterium tuberculosis H37Rv | 0.10 - 0.19 µM | |
| Imidazo[1,2-a]pyridine carboxamide 16 | Mycobacterium tuberculosis H37Rv | 0.10 - 0.19 µM |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyridine-2-carboxamide intermediates and derivatives, based on published literature.
Synthesis of N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide (2a)[12]
Materials:
-
L-alanine methyl ester hydrochloride
-
2,6-Pyridinedicarbonyl dichloride (1)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
To a solution of L-alanine methyl ester hydrochloride (2 mmol) in dichloromethane (15 mL), add triethylamine (2.1 mmol) and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to -10 °C.
-
Add a solution of 2,6-pyridinedicarbonyl dichloride (1) (0.204 g, 1 mmol) in dichloromethane (10 mL) dropwise to the cooled reaction mixture with stirring.
-
Continue stirring at -10 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture successively with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and water (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the title compound.
Synthesis of N²,N⁶-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides (3a)[12]
Materials:
-
N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide (2a)
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
A mixture of bis-ester 2a (1 mmol) and hydrazine hydrate (0.8 mL, 16 mmol) in absolute ethanol (50 mL) is refluxed for 6 hours.
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the dihydrazide derivative.
Visualizing the Science: Pathways and Workflows
Graphical representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language of Graphviz.
Signaling Pathway
Experimental Workflow
Conclusion
The pyridine-2-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The ongoing exploration of this privileged structure, particularly in the realms of immuno-oncology and infectious diseases, promises to yield even more therapeutic breakthroughs in the years to come. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the remarkable potential of pyridine-2-carboxamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 3-Amino-5-chloropyridine-2-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Amino-5-chloropyridine-2-carboxamide, a substituted pyridine derivative, holds potential as a scaffold in medicinal chemistry and drug discovery due to its unique arrangement of functional groups. The presence of an amino group, a chloro substituent, and a carboxamide moiety on the pyridine ring offers multiple points for chemical modification and interaction with biological targets. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This technical guide provides an overview of the available spectroscopic data and the methodologies for its characterization.
Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this document outlines the expected spectral characteristics based on its structure and provides general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Doublet | 1H | H-6 (Pyridine ring) |
| ~ 7.5 | Doublet | 1H | H-4 (Pyridine ring) |
| ~ 7.2 | Broad Singlet | 2H | -NH₂ (Carboxamide) |
| ~ 5.9 | Broad Singlet | 2H | -NH₂ (Amino group) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Carboxamide) |
| ~ 148 | C-2 (Pyridine ring) |
| ~ 145 | C-6 (Pyridine ring) |
| ~ 138 | C-3 (Pyridine ring) |
| ~ 125 | C-5 (Pyridine ring) |
| ~ 120 | C-4 (Pyridine ring) |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (Amino and Amide) |
| 1680 - 1650 | Strong | C=O stretching (Amide I) |
| 1620 - 1580 | Medium | N-H bending (Amino and Amide II) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 850 - 750 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 171/173 | [M]⁺ Molecular ion peak (with isotopic pattern for Cl) |
| 155/157 | [M-NH₂]⁺ |
| 127/129 | [M-CONH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction:
-
EI: Introduce a solid probe or inject a solution of the sample in a volatile solvent.
-
ESI: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Observe the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.
-
Structural Elucidation Workflow
The combined analysis of the data from these spectroscopic techniques allows for the unambiguous structural confirmation of this compound.
An In-depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-chloropyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines a viable synthetic pathway with experimental protocols, and explores its significant applications in the development of therapeutic agents, particularly as an intermediate in the synthesis of enzyme inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, substituted pyridines are of particular interest due to their presence in numerous natural products and synthetic drugs. This compound, also known as 3-amino-5-chloropicolinamide, has emerged as a valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential. Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine core provides multiple reaction sites for diversification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid, typically appearing as a yellow to brown substance. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27330-34-3 | [1][2][3] |
| Molecular Formula | C₆H₆ClN₃O | [4] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | Yellow to Brown Solid | [4] |
| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [2] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.56 ± 0.50 | [2] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2][4] |
Safety Information:
The compound is associated with the following GHS hazard statements[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements include P261 and P305+P351+P338[4]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 2-aminopyridine. The general workflow for this synthesis is depicted in the following diagram.
Figure 1: Proposed synthetic workflow for this compound.
Synthesis of the Precursor: 5-Chloro-2-cyano-3-nitropyridine
The synthesis of the key precursor, 5-chloro-2-cyano-3-nitropyridine, can be achieved from readily available 2-aminopyridine through a sequence of nitration and chlorination reactions, followed by cyanation. While a one-pot synthesis is not explicitly detailed in the search results, a multi-step process can be inferred from procedures for similar compounds.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Nitration of 2-aminopyridine: 2-aminopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The isomers are then separated.
-
Sandmeyer Reaction: The resulting 2-amino-5-nitropyridine is subjected to a Sandmeyer reaction. The amino group is first diazotized using sodium nitrite in an acidic medium, followed by treatment with a chlorine source (e.g., CuCl) to introduce the chloro group at the 2-position, yielding 2-chloro-5-nitropyridine.
-
Cyanation: The 2-chloro-5-nitropyridine is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent to introduce the cyano group at the 2-position, affording 5-chloro-2-cyano-3-nitropyridine.
Synthesis of this compound
A method for the synthesis of the title compound has been described in a patent (US9309263B2). The process involves the ammonolysis of the nitrile group to a carboxamide and the simultaneous reduction of the nitro group to an amine.
Experimental Protocol:
-
To a suspension of 5-chloro-2-cyano-3-nitropyridine in water, add 28% aqueous ammonium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 20 minutes.
-
Add sodium hydrosulfite to the mixture and continue stirring at room temperature for about 70 minutes.
-
The product, this compound, will precipitate as a yellow solid.
-
Collect the precipitate by vacuum filtration.
Table 2: Summary of Synthetic Protocol
| Step | Reactants | Reagents | Conditions | Product |
| 1 | 5-Chloro-2-cyano-3-nitropyridine | 28% aq. NH₄OH | Water, RT, 20 min | Intermediate |
| 2 | Intermediate from Step 1 | Sodium hydrosulfite | Water, RT, 70 min | This compound |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of potent enzyme inhibitors, highlighting its importance in drug discovery. Notably, it has been utilized as a key intermediate in the development of inhibitors for Extracellular signal-regulated kinase 5 (ERK5) and Beta-secretase 1 (BACE1).
ERK5 Inhibitors
ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of the ERK5 signaling pathway has been linked to several cancers, making it an attractive target for therapeutic intervention. Derivatives of this compound have been investigated as ERK5 inhibitors.
Figure 2: Simplified ERK5 signaling pathway and the point of intervention.
BACE1 Inhibitors
BACE1 is a key enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. This compound serves as a crucial starting material for the synthesis of BACE1 inhibitors.
Figure 3: The amyloidogenic pathway and the role of BACE1 inhibitors.
Conclusion
This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutic agents. The demonstrated application of this scaffold in the synthesis of potent ERK5 and BACE1 inhibitors underscores its importance in addressing critical unmet medical needs in oncology and neurodegenerative diseases. This technical guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their drug discovery endeavors. Further research into the biological activities of a broader range of derivatives and the optimization of synthetic routes will undoubtedly expand its utility in the future.
References
- 1. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]
- 3. This compound|å æçå° [klamar-cn.com]
- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]
Potential Research Areas for 3-Amino-5-chloropyridine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-chloropyridine-2-carboxamide is a heterocyclic compound belonging to the pyridine carboxamide class, a scaffold of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates information on analogous structures to propose potential research avenues, detailing plausible synthetic routes, key biological targets, and relevant experimental protocols. The primary areas of opportunity for this compound appear to be in the development of novel anticancer agents, particularly as kinase inhibitors, as well as in the fields of urease inhibition and antimicrobial discovery. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this compound.
Proposed Synthesis
A potential synthetic pathway could start from 2,5-dichloropyridine. Nitration at the 3-position, followed by selective reduction of the nitro group, would yield a 3-amino-2,5-dichloropyridine intermediate. Subsequent palladium-catalyzed cyanation at the 2-position, followed by hydrolysis of the nitrile, would furnish the desired this compound.
Alternatively, starting with a pre-functionalized pyridine ring, such as 3-amino-5-chloro-2-cyanopyridine, direct hydrolysis of the nitrile group to a carboxamide would be a more direct approach. The synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde has been reported, which could potentially be oxidized to the corresponding carboxylic acid and then amidated.
Potential Research Areas and Biological Activities
The pyridine carboxamide scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1][2] Based on the activities of structurally similar compounds, the following areas are proposed for investigation.
Anticancer Activity: Kinase Inhibition
A significant body of research points to aminopyridine carboxamides as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4]
-
c-Met Kinase: A series of 2-aminopyridine-3-carboxamide derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): 3-Amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors, highlighting the potential of the aminopyridine carboxamide scaffold to target this family of kinases involved in various cancers.[5][6]
-
Checkpoint Kinase 1 (CHK1): 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been discovered as selective and orally bioavailable CHK1 inhibitors, suggesting that the core structure could be adapted for this important DNA damage response target.[7]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against HPK1, an emerging immunotherapy target.[3]
Quantitative Data on Related Kinase Inhibitors
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| 2-Aminopyridine-3-carboxamide derivative | c-Met | 0.022 | [4] |
| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR1 | Sub-micromolar | [5][6] |
| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR2 | Sub-micromolar | [5][6] |
| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR3 | Sub-micromolar | [5][6] |
| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR4 | Sub-micromolar | [5][6] |
| Pyridine-2-carboxamide analogue (19) | HPK1 | Good in vitro activity | [3] |
Urease Inhibition
Pyridine carboxamide derivatives have shown potential as urease inhibitors.[8] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and also contributes to nitrogen loss from urea-based fertilizers in agriculture. The development of urease inhibitors is therefore of interest for both medical and agricultural applications.
Quantitative Data on Related Urease Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
| Pyridine carboxamide derivative (Rx-6) | Urease | 1.07 | [8] |
| Pyridine carboxamide derivative (Rx-7) | Urease | 2.18 | [8] |
Antimicrobial and Antifungal Activity
The pyridine scaffold is present in many compounds with demonstrated antimicrobial and antifungal properties.[9][10] Derivatives of pyridine carboxamides could be explored for their efficacy against a range of bacterial and fungal pathogens. Research into pyridine derivatives has shown activity against strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[9][10]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying ADP production.[11]
Materials:
-
Kinase of interest (e.g., c-Met, FGFR)
-
Kinase substrate peptide
-
ATP
-
This compound (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[11]
-
In Vitro Urease Inhibition Assay (Colorimetric)
This protocol describes the Berthelot method for assessing urease inhibition by measuring ammonia production.[12]
Materials:
-
Urease enzyme solution
-
Urea substrate solution
-
Phosphate buffer (pH 7.0)
-
This compound (test compound)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of urea substrate solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of the FGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. The strong precedent set by structurally related compounds suggests significant potential for this molecule in several therapeutic areas, most notably as a kinase inhibitor for oncology applications. The provided synthetic strategies, biological context, and detailed experimental protocols offer a robust framework for initiating research programs aimed at elucidating the pharmacological profile of this compound and its derivatives. Further investigation is warranted to synthesize and screen this molecule against relevant biological targets to unlock its full therapeutic potential.
References
- 1. US5200522A - Method for preparing 3-amino-2-chloro-4-alkylpyridines - Google Patents [patents.google.com]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Applications of 3-Amino-5-chloropyridine-2-carboxamide Scaffolds in Medicinal Chemistry
Introduction
The 3-amino-5-chloropyridine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, offering a unique substitution pattern that allows for the exploration of diverse chemical space. While direct studies on the specific biological activities of this compound are limited in publicly available literature, its structural analogs, particularly N-substituted 3-aminopyrazine-2-carboxamides and 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have demonstrated significant potential in the development of novel therapeutic agents. These related compounds have shown promising activity in two primary areas: as antimicrobial agents, particularly against Mycobacterium tuberculosis, and as antiproliferative agents against various cancer cell lines.
This document provides an overview of the applications of these closely related analogs, presenting key quantitative data, detailed experimental protocols for their biological evaluation, and diagrams of relevant signaling pathways to guide researchers and drug development professionals in harnessing the potential of this chemical scaffold.
Antimicrobial and Antimycobacterial Applications
Derivatives of 3-aminopyrazine-2-carboxamide, a close structural analog of this compound, have been synthesized and evaluated for their antimicrobial properties. Notably, several compounds have exhibited potent activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.
Quantitative Data Summary: Antimycobacterial and Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted 3-aminopyrazine-2-carboxamides against various microbial strains.
| Compound ID | R' Substituent | M. tuberculosis H37Rv MIC (µM) | S. aureus MIC (µM) | E. faecalis MIC (µM) | Cytotoxicity IC50 (µM) (HepG2) |
| 8 | 4-methylbenzyl | 6 | >500 | >500 | ≥ 250 |
| 17 | 2,4-dimethoxyphenyl | 46 | >500 | >500 | >100 |
| 11 | n-heptyl | >200 | 250 | >500 | Not Determined |
| 10 | n-hexyl | >200 | 500 | >500 | >100 |
| Pyrazinamide | (Standard) | 406 | - | - | - |
Data is compiled from studies on 3-aminopyrazine-2-carboxamide derivatives, which are structural analogs of the topic compound.
Proposed Mechanism of Action and Signaling Pathway
The antimycobacterial activity of pyrazinamide, a related compound, is known to be mediated through its conversion to pyrazinoic acid, which disrupts membrane potential and transport in M. tuberculosis. For some pyrazinamide derivatives, molecular docking studies have suggested that they may act as inhibitors of the mycobacterial enoyl-ACP reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[4]
Caption: Proposed inhibition of the mycolic acid synthesis pathway by 3-aminopyridine-2-carboxamide analogs.
Anticancer Applications
Structurally related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been identified as potent antiproliferative agents against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116).[5][6]
Quantitative Data Summary: Antiproliferative Activity
The table below presents the half-maximal inhibitory concentration (IC50) values for representative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives.
| Compound ID | R1 Substituent | R2 Substituent | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| 5i | p-OMe | 2,3-diBr | 120 | 130 |
| 5h | p-OMe | 2,3-diCl | 200 | 250 |
| 5j | p-OMe | 2,3-naphthyl | 300 | 350 |
| 7h | p-OMe (benzyl alcohol) | 2-Me, 3-Cl | 25 | 50 |
| 7i | p-OMe (benzyl alcohol) | 2-Me, 3-Br | 30 | 45 |
Data is for 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives, which are structurally related to the topic compound.
Proposed Mechanism of Action and Signaling Pathway
The antiproliferative effects of these thieno[2,3-b]pyridine derivatives are proposed to be mediated, at least in part, through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[6] PI-PLC is a key enzyme in signal transduction pathways that regulate cell proliferation, survival, and migration.[1][7][8] It catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. Dysregulation of this pathway is a hallmark of many cancers.[9][10]
Caption: Inhibition of the PI-PLC signaling pathway in cancer by 3-aminopyridine-2-carboxamide analogs.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound derivatives.
Protocol 1: Synthesis of N-Aryl-3-amino-5-chloropyridine-2-carboxamides
This protocol describes a general procedure for the synthesis of N-substituted derivatives of the title compound.
Caption: General workflow for the synthesis of N-aryl derivatives.
Materials:
-
3-Amino-5-chloropyridine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substituted aniline
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Activation: To a solution of 3-amino-5-chloropyridine-2-carboxylic acid (1 equivalent) in anhydrous DMSO, add CDI (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1 hour to allow for the formation of the acyl-imidazolide intermediate.
-
Coupling: Add the desired substituted aniline (1.2 equivalents) to the reaction mixture.
-
Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-aryl-3-amino-5-chloropyridine-2-carboxamide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for assessing the antimycobacterial activity against M. tuberculosis H37Rv.[6][11][12][13]
Materials:
-
Test compounds dissolved in DMSO (10 mM stock)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Pyrazinamide (as a positive control)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final concentrations should typically range from 200 µM to 0.1 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension 1:20 in fresh broth to obtain the final inoculum of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Growth Assessment: After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: Antiproliferative Activity Assessment using the MTT Assay
This protocol details the measurement of cytotoxicity in cancer cell lines such as HCT116 or MDA-MB-231.
Materials:
-
HCT116 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are based on published methodologies for structurally related compounds and may require optimization for specific derivatives of this compound. All experiments should be conducted in accordance with appropriate laboratory safety guidelines.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-chloropyridine-2-carboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Amino-5-chloropyridine-2-carboxamide is a heterocyclic organic compound that holds significant potential as a scaffold in the discovery of novel therapeutics. Its pyridine core, substituted with an amino, a chloro, and a carboxamide group, provides a versatile platform for chemical modification to develop potent and selective modulators of various biological targets. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is a key component in a number of reported bioactive molecules, particularly in the area of kinase inhibition.
Derivatives of this compound have demonstrated significant inhibitory activity against several protein kinases, making this scaffold highly relevant for oncology, immunology, and inflammatory disease research. Notably, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, and c-Jun N-terminal kinases (JNKs), which are involved in stress signaling and apoptosis.
The primary applications of this compound in drug discovery are:
-
As a core scaffold for kinase inhibitor development: The aminopyridine moiety can serve as a hinge-binding motif, a common interaction mode for kinase inhibitors. The carboxamide and chloro substituents offer vectors for chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.
-
In the synthesis of focused compound libraries: This molecule is an ideal starting material for the parallel synthesis of novel chemical entities for screening against a wide range of biological targets.
-
In structure-activity relationship (SAR) studies: By systematically modifying the core structure, researchers can elucidate the key molecular interactions required for biological activity at a particular target.
The data presented in the following sections are derived from studies on close structural analogs and derivatives of this compound and are intended to illustrate the potential of this chemical scaffold.
Quantitative Data Summary
The following tables summarize representative biological and pharmacokinetic data for derivatives of this compound. This data highlights the potential of this chemical class as a starting point for drug discovery programs.
Table 1: In Vitro Biological Activity of 3-Aminopyridine Derivatives
| Compound Class | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Pyridine-2-carboxamide Derivative | HPK1 | Biochemical | <1 | - | [1] |
| Pyridine-2-carboxamide Derivative | JNK1 | Biochemical | 10 | - | [2] |
| Aminopyridine Derivative | CDK9 | Biochemical | 88.4 | - | [3] |
| Aminopyridine Derivative | HDAC1 | Biochemical | 168.9 | - | [3] |
| Imidazo[1,2-α]pyridine Derivative | HT-29 (Colon Cancer) | Cytotoxicity | 4150 | HT-29 | |
| Imidazo[1,2-α]pyridine Derivative | B16F10 (Melanoma) | Cytotoxicity | 21750 | B16F10 |
Table 2: In Vivo Pharmacokinetic Parameters of Aminopyridine Derivatives in Rodents
| Compound Class | Animal Model | Dosing Route | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Aminopyridine Derivative | Rat | Oral | 150 | 1.5 | 35 | [4] |
| Aminopyridine Derivative | Dog | Oral | 250 | 2.0 | 63 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on general procedures for related compounds.
Materials:
-
2,5-dichloro-3-nitropyridine
-
Ammonia (7N solution in methanol)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amination: In a sealed pressure vessel, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a 7N solution of ammonia in methanol. Heat the reaction mixture to 80°C for 16 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 5-chloro-2-methoxy-3-nitropyridine.
-
Reduction: To a solution of 5-chloro-2-methoxy-3-nitropyridine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: HPK1 Kinase Inhibition Assay (Biochemical)
This protocol is a general method for assessing the inhibitory activity of a compound against HPK1 kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution. For positive (no inhibition) and negative (no enzyme) controls, add 2.5 µL of DMSO.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for HPK1.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human tumor cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-5-chloropyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 3-Amino-5-chloropyridine-2-carboxamide and its derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly as kinase inhibitors. The following sections outline a robust synthetic workflow, key experimental procedures, and relevant biological context.
Introduction
This compound serves as a key scaffold in the development of targeted therapeutics. Its structural similarity to known inhibitors of Fibroblast Growth Factor Receptors (FGFRs) suggests its potential as a valuable pharmacophore in oncology research.[1][2][3] The protocols detailed below are based on established synthetic methodologies for analogous heterocyclic carboxamides.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of a representative this compound derivative.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Amidation of Carboxylic Acid | 3-Amino-5-chloropyridine-2-carboxylic acid | This compound | 85-95 |
| 2 | N-Arylation of the 3-Amino Group (Buchwald-Hartwig Cross-Coupling) | This compound | 3-(Arylamino)-5-chloropyridine-2-carboxamide | 60-80 |
| 3 | Suzuki Cross-Coupling at the 5-Chloro Position | This compound | 3-Amino-5-arylpyridine-2-carboxamide | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Amino-5-chloropyridine-2-carboxylic acid
This protocol describes the amidation of the commercially available 3-Amino-5-chloropyridine-2-carboxylic acid using a coupling agent.
Materials:
-
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (7 N in methanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Microwave synthesis vials
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave synthesis vial, add 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) to the solution at room temperature. Stir the mixture for 30 minutes, or until the cessation of gas evolution.
-
Carefully add the ammonia solution (7 N in methanol, 3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired this compound.
Protocol 2: Synthesis of N-Aryl-3-amino-5-chloropyridine-2-carboxamide Derivatives via Buchwald-Hartwig Cross-Coupling
This protocol details the derivatization of the 3-amino group through a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.1 eq), and cesium carbonate (2.0 eq).
-
Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the N-aryl derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for producing diverse this compound derivatives.
Caption: Synthetic routes to this compound derivatives.
Proposed Signaling Pathway Inhibition
Based on the activity of structurally similar pyrazine analogs, this compound derivatives are proposed to act as inhibitors of the FGFR signaling pathway.[1][2]
Caption: Proposed inhibition of the FGFR signaling pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-5-chloropyridine-2-carboxamide: A Key Intermediate in Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-Amino-5-chloropyridine-2-carboxamide, a substituted pyridine derivative, is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features make it a valuable intermediate for the development of drugs targeting the central nervous system and for the discovery of novel kinase inhibitors with potential applications in oncology. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.
Core Applications in Pharmaceutical Synthesis
This compound and its close structural analogs are pivotal in the synthesis of non-benzodiazepine hypnotic agents, such as Zopiclone. Zopiclone is widely prescribed for the treatment of insomnia. The synthesis of Zopiclone involves the reaction of a derivative of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride, leading to the formation of a key carboxamide intermediate.[1][2][3][4][5] This highlights the importance of the aminopyridine carboxamide scaffold in the development of GABAA receptor modulators.
Furthermore, the aminopyridine carboxamide moiety is a recognized pharmacophore in the design of protein kinase inhibitors.[6][7][8] Derivatives of this compound are promising candidates for the development of targeted cancer therapies, particularly as inhibitors of kinases like c-Met.[8]
Synthesis of this compound
A high-yield synthesis of this compound has been reported starting from 5-chloro-2-cyano-3-nitropyridine. The process involves the reduction of the nitro group to an amine and the hydrolysis of the nitrile to a carboxamide.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reduction and hydrolysis of 5-chloro-2-cyano-3-nitropyridine.
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Ethanol
-
Nickel catalyst (e.g., Raney Nickel)
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation reactor, dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol.
-
Add the Nickel catalyst to the solution under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas (e.g., 2327.17 Torr).[9]
-
Maintain the reaction at a suitable temperature and stir for approximately 2.5 hours.[9]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 95.0% | [9] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the arylation of the pyridine ring, which can be adapted for this compound to synthesize various derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Application in Drug Signaling Pathways
The primary pharmaceutical application of intermediates like this compound is in the synthesis of drugs that modulate the GABAA receptor, such as Zopiclone. Zopiclone enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative and hypnotic effects.[10][11][12]
GABAA Receptor Signaling Pathway Modulated by Zopiclone
Caption: Zopiclone enhances GABAergic inhibition via the GABAA receptor.
Conclusion
This compound is a highly valuable intermediate in pharmaceutical synthesis. Its utility in the construction of GABAA receptor modulators is well-established through its connection to the synthesis of Zopiclone. Furthermore, its structural motif holds significant promise for the development of novel kinase inhibitors. The provided protocols and data serve as a valuable resource for researchers and professionals in drug discovery and development.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing any chemical synthesis.
References
- 1. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 2. CN111171034A - Preparation method of zopiclone intermediate - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
- 4. acgpubs.org [acgpubs.org]
- 5. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 12. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core [cambridge.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 3-Amino-5-chloropyridine-2-carboxamide. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and understanding its reactivity in SNAr reactions is crucial for the synthesis of novel derivatives.
Introduction to Reactivity
Nucleophilic aromatic substitution on pyridine rings is a well-established transformation. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. In the case of this compound, the chloro leaving group is situated at the 5-position, which is meta to the ring nitrogen and generally less activated than the ortho or para positions.
However, the electronic landscape of the molecule is significantly influenced by the substituents. The potent electron-withdrawing carboxamide group at the 2-position strongly activates the entire ring for nucleophilic attack. Conversely, the electron-donating amino group at the 3-position tends to deactivate the ring towards SNAr. The interplay of these opposing electronic effects dictates the reactivity at the C-5 position. It is anticipated that the activating effect of the ortho-carboxamide group will be dominant, potentially enabling SNAr reactions at the 5-position under appropriate conditions. The ortho-carboxamide may also play a role in directing the incoming nucleophile.
This document outlines protocols for the substitution of the 5-chloro group with various nucleophiles, including amines, alkoxides, and thiols. The provided reaction conditions are based on established principles of SNAr on functionalized halopyridines and serve as a robust starting point for optimization.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These conditions are illustrative and may require optimization for specific substrates.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ or Cs₂CO₃ | DMF, DMAc, or NMP | 80 - 120 | 12 - 24 | 60 - 85 |
| Secondary Aliphatic Amine | K₂CO₃ or Cs₂CO₃ | DMF, DMAc, or NMP | 100 - 140 | 18 - 36 | 50 - 75 |
| Aniline (Aryl Amine) | NaOtBu or K₃PO₄ | Dioxane or Toluene | 100 - 130 | 12 - 24 | 40 - 70 |
| Heterocyclic Amine | K₂CO₃ or DIPEA | Acetonitrile or DMF | 80 - 110 | 8 - 16 | 65 - 90 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile (Alkoxide) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | NaH (from MeOH) | Methanol or THF | 60 - 80 | 4 - 8 | 70 - 90 |
| Sodium Ethoxide | NaH (from EtOH) | Ethanol or THF | 70 - 90 | 6 - 12 | 65 - 85 |
| Sodium tert-Butoxide | NaOtBu | THF or Dioxane | 80 - 100 | 12 - 24 | 50 - 70 |
| Phenoxide | K₂CO₃ or Cs₂CO₃ | DMF or DMAc | 100 - 120 | 12 - 18 | 60 - 80 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkanethiol | K₂CO₃ or NaH | DMF or DMSO | 50 - 70 | 2 - 6 | 75 - 95 |
| Thiophenol | K₂CO₃ or Cs₂CO₃ | DMF or NMP | 60 - 80 | 3 - 8 | 70 - 90 |
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 equiv) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Add the amine nucleophile (1.2 - 2.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80 - 140 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-Amino-5-(substituted-amino)pyridine-2-carboxamide.
Protocol 2: General Procedure for Alkoxylation
This protocol outlines a general method for the reaction of this compound with an alkoxide nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol, or phenol) (as solvent or 1.5 - 3.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (if not used as the solvent) and the anhydrous solvent (e.g., THF).
-
Carefully add sodium hydride (1.5 equiv) portion-wise at 0 °C to generate the alkoxide in situ. Stir for 30 minutes at room temperature.
-
Add this compound (1.0 equiv) to the solution of the alkoxide.
-
Heat the reaction mixture to the desired temperature (typically 60 - 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-Amino-5-(substituted-alkoxy)pyridine-2-carboxamide.
Protocol 3: General Procedure for Thiolation
This protocol provides a general method for the reaction of this compound with a thiol nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and the anhydrous solvent (e.g., DMF).
-
Add the base (K₂CO₃ or NaH, 1.5 equiv) at room temperature and stir for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50 - 80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-Amino-5-(substituted-thio)pyridine-2-carboxamide.
Mandatory Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 3-Amino-5-chloropyridine-2-carboxamide, a versatile building block in medicinal chemistry. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are outlined, offering a guide for the synthesis of diverse derivatives for drug discovery and development.
Introduction
This compound is a valuable scaffold in the design of bioactive molecules, particularly in the development of kinase inhibitors. The presence of a reactive chlorine atom at the 5-position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. The amino and carboxamide groups on the pyridine ring can influence the reactivity of the substrate and may require careful optimization of reaction conditions to achieve high yields and selectivity. These notes provide starting points and general procedures for the successful functionalization of this important heterocyclic building block.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of this compound and its close analogs. This data is intended to serve as a reference for expected yields and to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Related Aminopyridine Scaffolds
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 (representative)[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 (representative)[2] |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 (representative)[1] |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 2 | 99[3] |
Table 2: Buchwald-Hartwig Amination of Related Chloro/Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85-95 (representative)[2] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 90-98 (representative)[4] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Josiphos (4) | NaOtBu | Toluene | 100 | 0.5 | 70-80 (representative) |
| 4 | Pyrrolidine | PdCl₂(dppf) (5) | - | NaOtBu | 1,4-Dioxane | 80 | 16 | 80-90 (representative) |
Table 3: Sonogashira Coupling of 2-Amino-5-chloro/bromopyridines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 89[5] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85[5] |
| 3 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 78[5] |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 80 | 12 | 70-80 (representative) |
Table 4: Heck Reaction of Related Bromo/Chloropyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 130 | 1.5 | 96 (representative)[6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 80-90 (representative) |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 120 | 12 | 75-85 (representative) |
| 4 | Acrylamide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 70-80 (representative) |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and water (4:1 or 5:1 mixture), degassed
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[7]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[8]
-
Add the palladium catalyst and ligand under a positive pressure of the inert gas.[7]
-
Add the degassed solvent mixture via syringe.[7]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitor the reaction's progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-amino-5-arylpyridine-2-carboxamide.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.[2]
-
Add this compound and the amine.[2]
-
Add the anhydrous solvent via syringe.[2]
-
Seal the flask and heat the reaction mixture to 100-110 °C.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the crude product by flash column chromatography.[2]
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, CuI, and PPh₃.[5]
-
Add anhydrous DMF and stir for 30 minutes.[5]
-
Add this compound, the terminal alkyne, and triethylamine.[5]
-
Heat the reaction mixture to 100 °C.[5]
-
Monitor the reaction by TLC.[5]
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-amino-5-alkynylpyridine-2-carboxamide.
Protocol 4: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (if needed, 2-4 mol%)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous DMF or acetonitrile
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, the base, and the palladium catalyst (and ligand, if used).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to afford the 3-amino-5-alkenylpyridine-2-carboxamide.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Biological Context: Kinase Inhibitor Signaling Pathway
Derivatives of aminopyridines are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. For instance, Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response pathway. Inhibition of CHK1 can sensitize cancer cells to chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating 3-Amino-5-chloropyridine-2-carboxamide for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 3-Amino-5-chloropyridine-2-carboxamide and its derivatives as potential anti-inflammatory agents. This document outlines key in vitro and in vivo experimental protocols, data presentation strategies, and visual representations of relevant biological pathways to facilitate research and development in this area. While direct anti-inflammatory data for this compound is emerging, the methodologies described herein are based on established protocols for analogous pyridine and pyrimidine carboxamide derivatives that have demonstrated anti-inflammatory properties.[1][2][3][4][5]
Introduction to this compound in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. The pyridine and pyrimidine carboxamide scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. Several derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[1][2][6][7] this compound represents a promising starting point for the development of novel anti-inflammatory therapeutics.
Key Inflammatory Signaling Pathways
Understanding the molecular targets of a potential anti-inflammatory compound is crucial. The following signaling pathways are frequently implicated in inflammation and are relevant to the study of novel pyridine carboxamide derivatives.
Experimental Protocols
A systematic evaluation of the anti-inflammatory potential of this compound should follow a tiered approach, beginning with in vitro assays and progressing to in vivo models.
In Vitro Assays
Principle: To ensure that any observed anti-inflammatory effects are not due to cytotoxicity, the viability of cells treated with the test compound must be assessed. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator. The ability of a compound to inhibit NO production is a hallmark of anti-inflammatory activity.[5][8][9]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere for 24 hours.[8]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8][11]
-
Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite is used to quantify the results.[8]
Principle: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[12] This assay determines the selectivity of the test compound for the inducible COX-2 isoform over the constitutive COX-1 isoform.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add purified ovine or human COX-1 or COX-2 enzyme, a heme cofactor, and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the output (color or fluorescence) according to the kit's instructions to determine the percentage of inhibition.
In Vivo Assay
Principle: This is a widely used and reproducible model of acute inflammation.[13][14] Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in a living organism.
Protocol:
-
Acclimate male Wistar rats (150-200 g) for at least one week.
-
Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Administer the test compound or control intraperitoneally or orally 30-60 minutes before the carrageenan injection.[13]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[13][15][16]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
Quantitative data from the aforementioned assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Production Inhibition (IC₅₀, µM) | COX-1 Inhibition (% at 100 µM) | COX-2 Inhibition (% at 100 µM) |
| This compound | >100 | Value | Value | Value |
| Derivative 1 | >100 | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Indomethacin (Control) | >100 | Value | Value | Value |
Values to be determined experimentally.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | Value | 0 |
| This compound | 10 | Value | Value |
| This compound | 20 | Value | Value |
| This compound | 40 | Value | Value |
| Indomethacin (Positive Control) | 10 | Value | Value |
Values to be determined experimentally.
Conclusion
These application notes provide a foundational framework for researchers to systematically evaluate the anti-inflammatory potential of this compound and its analogs. By employing the detailed protocols for in vitro and in vivo assays and by considering the potential modulation of key inflammatory signaling pathways, a comprehensive understanding of the therapeutic promise of this class of compounds can be achieved. The structured presentation of data will be crucial for identifying lead candidates for further preclinical development.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7446117B2 - Cox-2 inhibiting pyridine derivatives - Google Patents [patents.google.com]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3-Amino-5-chloropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine-2-carboxamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological activity. Its vicinal amino and carboxamide functionalities provide a scaffold for constructing fused ring systems, such as pyrido[2,3-d]pyrimidines. These derivatives have garnered considerable interest in medicinal chemistry due to their potential as potent kinase inhibitors, particularly targeting PIM-1 kinase, a key regulator of cell survival and proliferation. Overexpression of PIM-1 is implicated in various cancers, making it an attractive target for novel anti-cancer therapies.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive 7-chloro-2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones from this compound and their subsequent evaluation as PIM-1 kinase inhibitors.
Synthesis of Bioactive Pyrido[2,3-d]pyrimidine Derivatives
The core synthetic strategy involves the cyclocondensation of this compound with suitable one-carbon synthons to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold. Subsequent functionalization allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of bioactive compounds.
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-2-hydropyrido[2,3-d]pyrimidin-4(3H)-one (A Representative Bioactive Core)
This protocol describes a representative method for the cyclocondensation of this compound with urea to form the core pyrido[2,3-d]pyrimidine structure.
Materials:
-
This compound
-
Urea
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add urea (1.5 eq).
-
Heat the reaction mixture to 160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 7-chloro-2-hydropyrido[2,3-d]pyrimidin-4(3H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Note: This is a representative protocol. Reaction conditions may need to be optimized for specific derivatives.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro inhibitory activity of the synthesized compounds against PIM-1 kinase using a luminescence-based assay that measures ADP production.[1]
Materials:
-
Recombinant human PIM-1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Bad (Ser112))[2]
-
ATP
-
Synthesized test compounds
-
PIM-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the PIM-1 kinase solution in kinase buffer.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 7-chloro-2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones.
Table 1: Synthesis Yields of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | R-substituent | Reaction Time (h) | Yield (%) |
| PD-1 | -H | 6 | 75 |
| PD-2 | -CH₃ | 6 | 72 |
| PD-3 | -Ph | 8 | 65 |
| PD-4 | -4-Cl-Ph | 8 | 68 |
| PD-5 | -4-OCH₃-Ph | 8 | 63 |
Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | PIM-1 Kinase IC₅₀ (nM) | Cytotoxicity (MCF-7) IC₅₀ (µM) |
| PD-1 | 850 | > 50 |
| PD-2 | 620 | 45.2 |
| PD-3 | 150 | 10.5 |
| PD-4 | 25 | 1.1 |
| PD-5 | 45 | 5.8 |
| Staurosporine | 16.7 | 0.02 |
Staurosporine is a known potent, non-selective kinase inhibitor used as a positive control.
Signaling Pathway
The synthesized pyrido[2,3-d]pyrimidine derivatives exert their anti-cancer effects by inhibiting the PIM-1 kinase signaling pathway. PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets involved in apoptosis and cell cycle progression.[3]
PIM-1 Kinase Signaling Pathway Diagram
Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention by pyrido[2,3-d]pyrimidine inhibitors.
Conclusion
This compound serves as a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives with potent anti-cancer activity. The protocols and data presented herein provide a framework for the development and evaluation of novel PIM-1 kinase inhibitors. Further optimization of the synthetic routes and exploration of the structure-activity relationships of these compounds may lead to the discovery of promising new therapeutic agents for the treatment of cancer.
References
Application Notes and Protocols for the Laboratory Preparation of 3-Amino-5-chloropyridine-2-carboxamide
Introduction
3-Amino-5-chloropyridine-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a variety of biologically active compounds. The presence of amino, chloro, and carboxamide functional groups at specific positions allows for diverse downstream chemical modifications, making it a versatile intermediate for the synthesis of complex pharmaceutical agents. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The described method outlines the preparation of this compound from 5-chloro-2-cyano-3-nitropyridine. The synthesis involves the simultaneous reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxamide. This transformation is achieved through catalytic hydrogenation.
Overall Reaction:
Experimental Protocols
Objective: To synthesize this compound via catalytic hydrogenation of 5-chloro-2-cyano-3-nitropyridine.
Materials and Reagents:
| Material/Reagent | Grade | Supplier |
| 5-chloro-2-cyano-3-nitropyridine | ≥97% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Raney Nickel (Ni) | Slurry in water | Commercially Available |
| Hydrogen (H₂) gas | High Purity | Gas Cylinder |
| Celite® (Diatomaceous earth) | --- | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Parr hydrogenator or a similar high-pressure hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable pressure vessel for the hydrogenation apparatus, add 5-chloro-2-cyano-3-nitropyridine.
-
Add ethanol as the solvent.
-
Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2327 Torr).[1]
-
Commence stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2.5 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet with a solvent like ethanol or water and disposed of properly.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure solid.
-
-
Product Characterization:
-
The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 5-chloro-2-cyano-3-nitropyridine | [1] |
| Catalyst | Raney Nickel | [1] |
| Solvent | Ethanol | [1] |
| Hydrogen Pressure | ~2327 Torr (approx. 3.06 atm) | [1] |
| Reaction Time | 2.5 hours | [1] |
| Reported Yield | up to 95.0% | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-Amino-5-chloropyridine-2-carboxamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its substituted pyridine core provides a rigid scaffold that can be strategically functionalized to interact with the ATP-binding site of various kinases. The presence of the amino, chloro, and carboxamide groups at specific positions allows for diverse chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib (PF-06463922), as a key example.
Key Applications
The 3-aminopyridine-2-carboxamide scaffold is a key component in a variety of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the kinase hinge region. The chloro substituent can be used as a handle for cross-coupling reactions to introduce further complexity and target specific pockets in the kinase domain. The carboxamide group can also participate in hydrogen bonding or be modified to modulate solubility and cell permeability.
Kinases targeted by inhibitors derived from similar scaffolds include:
-
Anaplastic Lymphoma Kinase (ALK)
-
c-ros oncogene 1 (ROS1)
-
c-Jun N-terminal kinases (JNKs)
-
SH2 domain-containing protein tyrosine phosphatase 2 (SHP2)
-
Hematopoietic Progenitor Kinase 1 (HPK1)
-
Fibroblast Growth Factor Receptor (FGFR)
-
c-Met
Data Presentation: Biological Activity of a Representative Kinase Inhibitor
The following table summarizes the biological activity of Lorlatinib (PF-06463922), a potent ALK and ROS1 inhibitor whose synthesis is conceptually based on the 3-aminopyridine-2-carboxylic acid scaffold. This data highlights the potential for developing highly potent inhibitors from this class of compounds.
| Target Kinase | Inhibitor | IC50 / Ki | Cell-Based Potency (IC50) | Reference |
| Wild-type ALK | Lorlatinib (PF-06463922) | <0.07 nM (Ki) | 1.9 nM (SR-786 cells) | [1] |
| L1196M ALK mutant | Lorlatinib (PF-06463922) | 0.2 nM (Ki) | 16 nM (Ba/F3 cells) | [1] |
| G1202R ALK mutant | Lorlatinib (PF-06463922) | 1.0 nM (Ki) | 80 nM (Ba/F3 cells) | [1] |
| Wild-type ROS1 | Lorlatinib (PF-06463922) | <0.02 nM (Ki) | Not Reported | [2] |
Experimental Protocols
The following protocols describe a plausible synthetic route to a key intermediate for a macrocyclic kinase inhibitor, starting from this compound. This is a conceptual pathway inspired by the synthesis of Lorlatinib.[3][4]
Protocol 1: Synthesis of a Key Pyridine Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with a suitable boronic acid ester to introduce a key fragment for further elaboration.
Materials:
-
This compound
-
Substituted pyrazole boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid ester (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
To this suspension, add Pd(dppf)Cl2 (0.05 - 0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Amide Bond Formation for Macrocyclization Precursor
This protocol describes the formation of an amide bond between the synthesized pyridine intermediate and a second building block, a common step in the assembly of complex kinase inhibitors.
Materials:
-
Product from Protocol 1
-
Carboxylic acid coupling partner
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid coupling partner (1.1 eq) in anhydrous DMF, add PyBOP or HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the product from Protocol 1 (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired amide product.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ALK Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-5-chloropyridine-2-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyridine-2-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 5-chloro-2-cyano-3-nitropyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst is active. Use fresh Raney Nickel or a new batch of Pd/C. - Optimize hydrogen pressure if performing catalytic hydrogenation. |
| Dechlorination of the starting material or product. | - Use a milder reducing agent or catalyst. Palladium on carbon (Pd/C) has been reported to cause minimal dechlorination in similar systems. - Optimize reaction temperature and time; prolonged reaction times or high temperatures can promote dechlorination.[1] | |
| Formation of side products. | - Analyze the crude product by LC-MS or NMR to identify byproducts. - Adjust reaction conditions to minimize side reactions. For example, controlling the stoichiometry of the reducing agent. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures. - Consider alternative purification methods such as column chromatography with a different stationary or mobile phase. | |
| Incomplete Reaction (Starting material remains) | Inactive or insufficient catalyst. | - Use a fresh, active catalyst. For Raney Nickel, ensure it has been properly prepared and stored. - Increase the catalyst loading. |
| Insufficient reducing agent or hydrogen pressure. | - Ensure an adequate amount of the reducing agent is used. - For catalytic hydrogenation, ensure the system is properly sealed and maintain a constant hydrogen pressure. | |
| Low reaction temperature or short reaction time. | - Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. - Extend the reaction time. | |
| Formation of Dechlorinated Byproduct | Over-reduction due to harsh reaction conditions. | - Lower the reaction temperature. - Reduce the amount of catalyst or use a less active catalyst. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Catalyst choice. | - Raney Nickel can sometimes promote dehalogenation. Consider switching to a palladium-based catalyst, such as Pd/C, which may be more selective.[1] | |
| Difficult Purification | Presence of multiple closely-related byproducts. | - Optimize the reaction to improve selectivity and reduce the formation of byproducts. - Employ advanced purification techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
| Product is highly polar and difficult to extract. | - Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol. - Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form for better extraction into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most commonly cited synthetic route is the reduction of 5-chloro-2-cyano-3-nitropyridine. This method involves the simultaneous reduction of both the nitro and cyano groups to an amine and a carboxamide, respectively.
Q2: What are the key reaction parameters to control during the reduction of 5-chloro-2-cyano-3-nitropyridine?
A2: The key parameters to control are the choice of catalyst, reaction temperature, reaction time, and, in the case of catalytic hydrogenation, hydrogen pressure. These factors significantly influence the reaction's yield, selectivity, and the formation of byproducts.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction of concern is the dechlorination of the pyridine ring, which leads to the formation of byproducts without the desired chloro-substituent. Over-reduction of the carboxamide group is also a possibility, though less common under typical conditions. In some cases, incomplete reduction can lead to the formation of hydroxylamines or other intermediates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Regular sampling of the reaction mixture will help determine the point of complete consumption of the starting material and prevent over-reduction.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the final product and any impurities present.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of 5-chloro-2-cyano-3-nitropyridine
This protocol is a generalized procedure based on common practices for similar reductions. Optimization may be required for specific laboratory conditions and scales.
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Raney® Nickel (activated) or 5% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a hydrogenation reactor, add 5-chloro-2-cyano-3-nitropyridine and a suitable solvent (e.g., ethanol or methanol).
-
Inerting: Purge the reactor with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add the catalyst (e.g., Raney Nickel, ~10-20% w/w, or 5% Pd/C, ~1-5 mol%).
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 3-Amino-5-chloropyridine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-5-chloropyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Route A: Catalytic Hydrogenation: This is a high-yield method that starts from 5-chloro-2-cyano-3-nitropyridine. The nitro group is selectively reduced to an amine, and the nitrile group is hydrolyzed to a primary amide in a one-pot reaction.
-
Route B: Amidation of a Picolinic Acid Derivative: This route involves the direct amidation of 3-amino-5-chloropicolinic acid. This method is more convergent but can be lower yielding and require the use of coupling agents.
Q2: I am experiencing low yields in my reaction. What are the most common causes?
A2: Low yields can stem from several factors depending on the synthetic route. For Route A (Catalytic Hydrogenation), common issues include incomplete reaction, catalyst deactivation, and side reactions such as dehalogenation. For Route B (Amidation), low yields are often due to incomplete activation of the carboxylic acid, side reactions involving the free amino group, or difficult purification.
Q3: What are the main impurities I should be aware of?
A3: In Route A, potential impurities include the starting material (5-chloro-2-cyano-3-nitropyridine), the partially reduced hydroxylamine intermediate, the dehalogenated product (3-aminopyridine-2-carboxamide), and potentially the over-reduced product where the nitrile is also reduced. In Route B, impurities can include unreacted starting material, the activated carboxylic acid intermediate (e.g., an acylurea), and any byproducts from the coupling agent.
Q4: How can I best purify the final product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed, though it may be more challenging due to the polarity of the compound.
Q5: What are the key safety precautions for these reactions?
A5: For Route A, it is critical to handle the Raney Nickel catalyst with care as it is pyrophoric and can ignite if exposed to air. Hydrogenation should be conducted in a well-ventilated area, behind a blast shield, and with proper pressure-rated equipment. For both routes, the starting materials and product should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guides
Route A: Catalytic Hydrogenation of 5-chloro-2-cyano-3-nitropyridine
This route is often preferred due to its high reported yields. However, several issues can arise.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use fresh, high-activity Raney Nickel. Ensure the catalyst has been stored properly under water or an inert atmosphere. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of your reactor. Ensure there are no leaks in the system. |
| Low Reaction Temperature | Gently warm the reaction mixture. Be cautious, as higher temperatures can promote side reactions. |
| Catalyst Poisoning | Ensure all starting materials and solvents are of high purity and free from sulfur or other known catalyst poisons. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Suggestion |
| 3-aminopyridine-2-carboxamide (Dehalogenated) | Over-hydrogenation or prolonged reaction time. Certain catalysts (like Palladium) are more prone to dehalogenation. | Use Raney Nickel, which is less prone to dehalogenation than Pd/C.[1] Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydroxylamine Intermediate | Incomplete reduction. This intermediate can be unstable.[2] | Increase reaction time or hydrogen pressure. Ensure the catalyst is sufficiently active. |
| Over-reduced products (e.g., aminomethylpyridine) | Harsh reaction conditions (high temperature/pressure). | Use milder conditions. Monitor the reaction carefully by TLC or LC-MS. |
Route B: Amidation of 3-amino-5-chloropicolinic acid
This route offers a more direct approach but can suffer from issues related to the amidation step.
Problem 1: Low Yield of Amide
| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | | Inefficient Carboxylic Acid Activation | Choose a more effective coupling agent. HBTU or HATU are often more efficient than DCC, especially for less reactive substrates. | | Side Reaction with the Amino Group | The exocyclic amino group can potentially react. While less likely to form a stable amide with another molecule of the picolinic acid, it can interfere. | Consider protecting the amino group, though this adds extra steps. A more practical approach is to optimize the reaction conditions (e.g., lower temperature, choice of base) to favor amidation at the carboxylic acid. | | Poor Solubility of Starting Material | The starting picolinic acid may have limited solubility in common organic solvents. | Use a co-solvent system or a more polar solvent like DMF or NMP. |
Problem 2: Difficult Purification
| Issue | Troubleshooting Suggestion |
| Removal of Urea Byproduct (from DCC) | If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Separation from Unreacted Starting Material | The starting acid and the product amide may have similar polarities. |
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 5-chloro-2-cyano-3-nitropyridine
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
To a pressure-rated reaction vessel, add 5-chloro-2-cyano-3-nitropyridine (1.0 eq) and ethanol.
-
Carefully add Raney Nickel catalyst (typically 5-10 wt%) under a stream of inert gas (e.g., Argon or Nitrogen) to prevent ignition.
-
Seal the vessel and purge with nitrogen several times to remove all oxygen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the uptake of hydrogen.
-
Upon completion (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol B: Amidation of 3-amino-5-chloropicolinic acid
Materials:
-
3-amino-5-chloropicolinic acid
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Ammonia source (e.g., ammonium chloride and a non-nucleophilic base, or a solution of ammonia in an organic solvent)
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Coupling agent (e.g., HBTU, HATU, or DCC)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a dry flask under an inert atmosphere, add 3-amino-5-chloropicolinic acid (1.0 eq), the coupling agent (1.1 eq), and the anhydrous solvent.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the reaction solvent with the non-nucleophilic base (2.2 eq).
-
Slowly add the ammonia solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Catalytic Hydrogenation | Route B: Amidation |
| Starting Material | 5-chloro-2-cyano-3-nitropyridine | 3-amino-5-chloropicolinic acid |
| Key Reagents | Raney Nickel, Hydrogen | Coupling Agent (e.g., HBTU), Base, Ammonia Source |
| Typical Yield | High (can be >90%) | Moderate to Good (typically 50-80%) |
| Key Advantages | High yield, often one-pot | More direct, avoids handling of pyrophoric catalysts and high-pressure gas |
| Key Disadvantages | Requires specialized hydrogenation equipment, handling of pyrophoric catalyst | Can be lower yielding, requires stoichiometric coupling agents which can be expensive and generate waste |
Visualizations
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: Decision tree for troubleshooting low yields in Route A.
References
Technical Support Center: Purification of 3-Amino-5-chloropyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the purification of crude 3-Amino-5-chloropyridine-2-carboxamide.
Section 1: General Purity Issues
Question: My final product is a discolored (yellow or brown) solid with a low or broad melting point. What is the likely cause and how can I fix it?
Answer: Discoloration and poor melting point characteristics are classic indicators of impurities.[1] The most common culprits are residual starting materials, byproducts from the synthesis, or degradation of the target compound.
-
Probable Cause 1: Residual Starting Materials or Byproducts: In syntheses involving aminopyridines, unreacted starting materials or the formation of polychlorinated byproducts can contaminate the final product.[2][3] These impurities can depress the melting point and introduce color.
-
Probable Cause 2: Oxidation/Degradation: Aminopyridine derivatives can be sensitive to air and light over time, leading to the formation of colored degradation products.[4]
Solution Workflow:
-
Assess Impurity Profile: Use Thin Layer Chromatography (TLC) to visualize the number of components in your crude material.
-
Initial Purification: Attempt recrystallization, which is often effective at removing minor, structurally different impurities.
-
Advanced Purification: If recrystallization fails or the impurities are closely related to the product, column chromatography is the recommended next step.
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and efficient method for purifying crystalline solids. Success depends heavily on selecting the correct solvent system.
Question: I'm struggling to find a suitable solvent for recrystallization. What is the general procedure for solvent selection?
Answer: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The principle of "like dissolves like" is a good starting point; polar compounds like pyridine derivatives often require polar solvents.[5]
Experimental Protocol: Selecting a Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, stirring after each drop.
-
Solubility Test (Cold): If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization. Set it aside as a potential "soluble" solvent for a two-solvent system.
-
Solubility Test (Hot): For solvents that do not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If crystals form, you have found a suitable solvent. If not, try inducing crystallization (see next FAQ).
-
Purity Check: Collect the resulting crystals by filtration and analyze their purity by TLC or melting point analysis.
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Polarity | Likely Solubility for Pyridine Derivatives |
| Highly Polar | Water, Methanol, Ethanol | High | Often too soluble at room temperature, but good for two-solvent systems. |
| Medium Polarity | Isopropanol, Acetone, Acetonitrile | Medium | Good starting point for single-solvent recrystallization. |
| Low Polarity | Ethyl Acetate, Dichloromethane | Low-Medium | May be suitable; test required. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | Compound is likely insoluble; good as "insoluble" solvents for two-solvent systems. |
Question: My compound has dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?
Answer: This is a common issue that can arise from using too much solvent or from the solution being supersaturated.[5]
Troubleshooting Steps:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][5]
-
Seed the Solution: If you have a small, pure crystal of the product, add it to the cooled solution. This "seed crystal" acts as a template for crystallization.[5]
-
Reduce Solvent Volume: Using too much solvent is the most frequent reason for crystallization failure.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the compound's concentration. Allow the solution to cool again.
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice bath to further decrease the compound's solubility and promote crystallization.[1]
Question: My product is "oiling out" instead of forming crystals. How can I resolve this?
Answer: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present.
Solutions:
-
Lower the Temperature: Re-heat the solution until the oil dissolves completely. Allow it to cool more slowly, perhaps by insulating the flask. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Add More Solvent: The oil may be forming because the solution is too concentrated. Add a small amount of hot solvent to dissolve the oil, then attempt to cool and crystallize again.
-
Purify Before Crystallization: If the product is heavily impure, it may inhibit crystal formation.[1] In this case, purification by column chromatography should be performed before another recrystallization attempt.[1]
Visualization: Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization issues.
Section 3: Troubleshooting Column Chromatography
When recrystallization is ineffective, column chromatography is the primary alternative for purifying pyridine derivatives. However, their basic nature can lead to specific challenges.
Question: When purifying my compound on a silica gel column, I'm observing significant peak tailing. What causes this and how can I prevent it?
Answer: Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives on standard silica gel.[6] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the silica surface.[6] This leads to non-ideal elution behavior.
Data Presentation: Troubleshooting Peak Tailing
| Strategy | Experimental Protocol | Rationale |
| Add a Competing Base | Add a small amount (0.1 - 1.0%) of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase.[6] | The competing base preferentially interacts with the active silanol sites on the silica, effectively shielding them from your compound and allowing for more symmetrical peak elution.[6] |
| Use a Different Stationary Phase | If tailing persists, consider switching to a more inert stationary phase, such as neutral alumina or end-capped silica. | These materials have fewer acidic sites, reducing the strong interactions that cause tailing. |
| Avoid Column Overload | Do not load too much crude material onto the column. A general rule is to load 1-5% of the column's silica weight. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6] |
Question: My recovery from the column is very low. What are the potential causes?
Answer: Low recovery can be caused by sample degradation on the column or irreversible binding of the compound to the stationary phase.
Troubleshooting Steps:
-
Check for Degradation: Perform a 2D TLC analysis. Spot your crude mixture in the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates your compound is degrading on the silica.
-
Mitigate Degradation: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina.[6] Alternatively, ensure the collected fractions are evaporated quickly at a low temperature to minimize exposure time to any potentially acidic mobile phase components.[6]
-
Ensure Complete Elution: If there is no degradation, your compound may be strongly adsorbed to the column. Increase the polarity of the mobile phase significantly at the end of the run (e.g., flush with 5-10% methanol in dichloromethane) to elute any remaining material.
Visualization: General Purification Strategy
Caption: A decision-making workflow for purifying a crude solid product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. labproinc.com [labproinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Common side products in 3-Amino-5-chloropyridine-2-carboxamide synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyridine-2-carboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective synthetic route commences with 5-chloro-2-cyano-3-nitropyridine. This pathway involves two primary transformations: the selective reduction of the nitro group to an amino group and the subsequent hydrolysis of the nitrile group to a carboxamide. This method is often favored due to the availability of the starting material and the generally good yields achievable under optimized conditions.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products that can arise during the synthesis of this compound include:
-
3-Amino-5-chloropyridine-2-carboxylic acid: This results from the over-hydrolysis of the nitrile group.
-
3-Amino-5-chloropyridine-2-carbonitrile: This is the intermediate product from the reduction of the nitro group and indicates incomplete hydrolysis of the nitrile.
-
3-Aminopyridine-2-carboxamide: This side product is formed through dechlorination, a common issue when using catalytic hydrogenation for the reduction of the nitro group.
-
Di- or poly-chlorinated species: If the synthesis involves a chlorination step, improper control can lead to the formation of undesired chlorinated byproducts.[1]
-
Dimerization products: Oxidative dimerization of aromatic amines can sometimes occur, leading to more complex impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and, if available, a standard of the desired product, you can determine the extent of the conversion. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
Possible Cause 1.1: Incomplete Reduction of the Nitro Group
-
Troubleshooting:
-
Increase Catalyst Loading: If using catalytic hydrogenation (e.g., with a Palladium catalyst), consider increasing the catalyst-to-substrate ratio.
-
Elevate Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of reduction.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor via TLC or HPLC until the starting nitro compound is consumed.
-
Optimize Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.
-
Possible Cause 1.2: Incomplete Hydrolysis of the Nitrile Group
-
Troubleshooting:
-
Adjust pH: The rate of nitrile hydrolysis is highly dependent on pH. For acid-catalyzed hydrolysis, a strong acid like sulfuric acid is often used. For base-catalyzed hydrolysis, a strong base like sodium hydroxide is employed. The optimal pH should be determined experimentally.
-
Increase Temperature: Elevating the reaction temperature can accelerate the hydrolysis. However, be cautious as this may also promote the formation of the carboxylic acid byproduct.
-
Vary Reaction Time: Monitor the reaction closely to find the optimal time for maximizing the amide yield before significant over-hydrolysis occurs.
-
Possible Cause 1.3: Dechlorination Side Reaction
-
Troubleshooting:
-
Catalyst Selection: When reducing the nitro group via catalytic hydrogenation, the choice of catalyst is critical. Palladium on carbon (Pd/C) is a common choice, but its use can sometimes lead to dechlorination.[2] Experimenting with other catalysts, such as Raney nickel, or using alternative reduction methods like transfer hydrogenation may be beneficial.[3]
-
Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize dechlorination.
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Additive Incorporation: The addition of a catalyst poison or moderator, in carefully controlled amounts, can sometimes selectively inhibit the dechlorination reaction without significantly affecting the nitro group reduction.
-
Issue 2: Presence of 3-Amino-5-chloropyridine-2-carboxylic acid Impurity
Possible Cause 2.1: Over-hydrolysis of the Carboxamide
-
Troubleshooting:
-
Reduce Reaction Temperature and Time: The hydrolysis of the amide to the carboxylic acid is often promoted by higher temperatures and longer reaction times. Carefully monitor the reaction and stop it once the desired carboxamide is the major product.
-
Control pH: Extreme pH conditions (both highly acidic and highly basic) can accelerate the hydrolysis of the amide. Fine-tuning the pH can help to minimize this side reaction.
-
Issue 3: Presence of Dimerization Byproducts
Possible Cause 3.1: Oxidative Coupling of the Amino Group
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the amino group.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may suppress dimerization.
-
Experimental Protocols
A common experimental approach for the synthesis of this compound from 5-chloro-2-cyano-3-nitropyridine involves a two-step process:
Step 1: Reduction of the Nitro Group
A solution of 5-chloro-2-cyano-3-nitropyridine in a suitable solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is often used. The reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure until the nitro group is fully reduced to an amino group, yielding 3-amino-5-chloro-2-cyanopyridine.
Step 2: Hydrolysis of the Nitrile Group
The resulting 3-amino-5-chloro-2-cyanopyridine is then subjected to hydrolysis. This can be achieved under acidic or basic conditions. For example, heating the intermediate in the presence of a strong acid like concentrated sulfuric acid can effect the conversion of the nitrile to the desired carboxamide. The reaction progress should be carefully monitored to avoid over-hydrolysis to the carboxylic acid.
Data Presentation
Table 1: Troubleshooting Guide for Side Product Formation
| Side Product | Common Cause | Recommended Avoidance Strategy |
| 3-Amino-5-chloropyridine-2-carboxylic acid | Over-hydrolysis of the carboxamide | Reduce hydrolysis reaction time and/or temperature. Optimize pH to be less harsh. |
| 3-Amino-5-chloropyridine-2-carbonitrile | Incomplete nitrile hydrolysis | Increase hydrolysis reaction time and/or temperature. Adjust pH to favor hydrolysis. |
| 3-Aminopyridine-2-carboxamide | Dechlorination during nitro reduction | Use a less aggressive hydrogenation catalyst (e.g., Raney Nickel instead of Pd/C), lower hydrogen pressure, and/or lower temperature. Consider alternative reduction methods.[2][3] |
| Dimerization Products | Oxidation of the amino group | Perform the reaction under an inert atmosphere (N₂ or Ar). |
Visualizations
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Amination of Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amination of chloropyridines. This resource addresses common experimental challenges and offers practical solutions to improve reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Low or no conversion is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is less reactive than C-Br or C-I bonds. The oxidative addition of the chloropyridine to the palladium(0) catalyst is often the rate-limiting step.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: The activity of the palladium source is crucial. Palladium(II) acetate (Pd(OAc)₂) can be inconsistent. Consider using palladium precatalysts like G3 or G4 palladacycles, which form the active Pd(0) species more reliably.[1]
-
Ligand Choice: For the activation of C-Cl bonds, bulky, electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Opt for sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos, or ferrocene-based ligands like Josiphos.[1]
-
Catalyst Loading: For challenging chloropyridine substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often demand elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[1]
-
Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] The presence of water and oxygen can interfere with the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, but this may necessitate a more active catalyst system and higher temperatures.[1]
-
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure all reagents, especially the base, are anhydrous and of high purity. Some sources of NaOtBu may contain traces of moisture or sodium hydroxide, which can be detrimental.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.
-
Issue 2: Significant Hydrodehalogenation Side Reaction
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction that competes with the desired amination. This often occurs when the reductive elimination step to form the C-N bond is slow.[1]
Strategies to Minimize Hydrodehalogenation
Caption: Decision-making workflow for minimizing hydrodehalogenation.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can significantly reduce hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to favor C-N bond formation.[1]
-
Base Purity: Use a fresh, high-purity, and anhydrous base. Contaminants in the base can promote side reactions.
-
Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dried.
-
Amine Stoichiometry: A slight excess of the amine can help to favor the desired coupling pathway.
Issue 3: Poor Regioselectivity in the Amination of Dichloropyridines
Achieving regioselective amination on dichloropyridines, such as 2,4-dichloropyridine, can be challenging. The outcome is influenced by both electronic effects and the reaction conditions.
Factors Influencing Regioselectivity
Caption: Factors influencing regioselectivity in dichloropyridine amination.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, nucleophilic attack generally occurs preferentially at the C4 position of 2,4-dichloropyridine. This is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate.[2]
-
Buchwald-Hartwig Amination: In contrast, palladium-catalyzed Buchwald-Hartwig amination of 2,4-dichloropyridine often favors substitution at the C2 position. The choice of catalyst and ligand can further influence this selectivity. For instance, using a Xantphos-based catalyst can lead to high selectivity for C2 amination.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of 2-chloropyridine particularly challenging?
A1: The amination of 2-chloropyridines often suffers from catalyst deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem". The nitrogen atom of the 2-chloropyridine substrate can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This can slow down or completely stall the reaction. The use of bulky, electron-rich ligands is crucial to sterically hinder this coordination and maintain catalyst activity.
Q2: Can I use weaker bases for the Buchwald-Hartwig amination of chloropyridines if my substrate is base-sensitive?
A2: Yes, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. However, this will likely require a more active catalyst system, potentially higher catalyst loading, and elevated temperatures to achieve a reasonable reaction rate.[1]
Q3: Is it possible to perform the amination of chloropyridines without a metal catalyst?
A3: Yes, under certain conditions, the amination of chloropyridines can be achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, which does not require a metal catalyst. This is more feasible for electron-deficient chloropyridines and with strong nucleophiles. Microwave-assisted synthesis can also significantly accelerate SNAr reactions.[3] Additionally, flow reactors operating at high temperatures and pressures can facilitate uncatalyzed SNAr of chloropyridines.[4]
Q4: What is the expected order of reactivity for different halopyridines in Buchwald-Hartwig amination?
A4: The general order of reactivity for halopyridines in palladium-catalyzed amination is I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being the strongest and therefore the most difficult to break in the oxidative addition step.
Q5: How can I improve the solubility of my reagents?
A5: Insolubility can lead to poor reaction performance. If you observe poor solubility, consider screening different solvents. While toluene and 1,4-dioxane are common, other solvents like CPME, t-AmOH, or DMF could be effective. For reactions with inorganic bases that may settle, vigorous stirring is essential.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Amination of 2-Chloropyridine with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS | THF | 80 | 12 | 92 |
| Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu | Toluene | 100 | 24 | <10 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 2: Regioselective Amination of 2,4-Dichloropyridine with Aniline
| Method | Catalyst/Conditions | Major Product | Ratio (C2:C4) | Yield (%) |
| SNAr | K₂CO₃, DMF, 120 °C | 4-Anilino-2-chloropyridine | >95:5 | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | 2-Anilino-4-chloropyridine | >95:5 | 92 |
Note: This table illustrates the general trends in regioselectivity. The specific ratios and yields are representative and can be influenced by the exact reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyridine derivative.[5]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the chloropyridine derivative (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Seal the flask, remove it from the glovebox (if used), and add anhydrous toluene (5 mL) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Microwave-Assisted SNAr Amination
This protocol describes a general procedure for the microwave-assisted nucleophilic aromatic substitution of a chloropyridine.[3]
Materials:
-
Chloropyridine derivative (1 equiv)
-
Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or other suitable base (1.1 equiv)
-
Ethanol or other suitable solvent
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, dissolve the chloropyridine derivative (e.g., 0.25 mmol) in the chosen solvent (e.g., 3 mL of ethanol).
-
Add the amine (0.275 mmol) and DIPEA (0.275 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography.
References
Stability and storage conditions for 3-Amino-5-chloropyridine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Amino-5-chloropyridine-2-carboxamide. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, well-ventilated, and dark place.[1] Room temperature is generally acceptable for the solid form.
Q2: Is this compound sensitive to light?
A2: Yes, compounds containing pyridine and amino groups can be susceptible to photodegradation.[2] It is recommended to store the compound protected from light, for example, in an amber vial or in a light-blocking outer container.
Q3: What solvents are suitable for dissolving this compound for experimental use?
A3: While specific solubility data is not extensively published, based on its structure, it is expected to have some solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Solubility in aqueous solutions may be limited but can be influenced by pH. It is crucial to perform solubility tests for your specific application.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The carboxamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.
-
Oxidation: The pyridine ring and the amino group can be sites of oxidation.
-
Photodegradation: Exposure to UV or visible light can lead to degradation.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents and strong acids or bases, as they can accelerate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., HPLC peak area changes over time in prepared solutions) | Degradation of the compound in the chosen solvent. | Prepare solutions fresh before use. If solutions need to be stored, even for a short period, keep them protected from light and at a reduced temperature (e.g., 2-8 °C). Evaluate the stability of the compound in your chosen analytical solvent. |
| Appearance of new peaks in chromatograms of stored samples | The compound is degrading, forming new impurities. | Review storage conditions. Ensure the solid material is stored in a tightly sealed container in a dark and dry place. For solutions, minimize exposure to light and extreme temperatures. |
| Difficulty in dissolving the compound | The compound has low solubility in the selected solvent. | Try a different solvent, such as DMSO or DMF. Gentle heating and sonication may aid dissolution, but monitor for any signs of degradation. For aqueous solutions, adjusting the pH might improve solubility. |
| Discoloration of the solid material over time | Potential degradation due to exposure to light, air (oxidation), or moisture. | Ensure the storage container is properly sealed and opaque. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be particularly sensitive to oxidation. |
Troubleshooting Workflow for Inconsistent Analytical Results
Caption: Troubleshooting workflow for inconsistent analytical results.
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the typical behavior of structurally related compounds. Actual stability should be confirmed experimentally.
Table 1: Solid-State Stability
| Condition | Duration | Expected Observations | Potential Degradants |
| 40°C / 75% RH | 3 months | Minor discoloration may occur. | Oxidative and hydrolytic products |
| 60°C | 1 month | Potential for discoloration and some degradation. | Thermal and oxidative products |
| Photostability (ICH Q1B) | 1.2 million lux hours & 200 watt hours/m² | Significant discoloration and degradation possible. | Photodegradation products |
Table 2: Solution-State Stability (Illustrative in 50:50 Acetonitrile:Water)
| Condition | Duration | Expected Degradation | Primary Degradation Pathway |
| 0.1 M HCl at RT | 24 hours | Moderate to high | Acid-catalyzed hydrolysis of the amide |
| 0.1 M NaOH at RT | 24 hours | High | Base-catalyzed hydrolysis of the amide |
| 3% H₂O₂ at RT | 24 hours | Moderate | Oxidation |
| Heat (60°C) | 24 hours | Low to moderate | Thermal degradation, hydrolysis |
| Light (ICH Q1B) | 24 hours | Moderate to high | Photodegradation |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on ICH guidelines.
1. Preparation of Stock Solution
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a stock concentration of approximately 1 mg/mL.
2. Forced Degradation (Stress) Studies
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 60°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Photostability:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the samples to a final concentration suitable for analysis.
-
3. Analysis
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradants.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Reactions Involving Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with substituted pyridines in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with substituted pyridines often more challenging than with other aromatic compounds?
A1: The nitrogen atom in the pyridine ring introduces unique challenges. Its basicity can lead to coordination with and deactivation of metal catalysts.[1] The electron-deficient nature of the ring can also affect its reactivity in certain transformations like electrophilic aromatic substitution.[2]
Q2: What is the most common reason for low yields in palladium-catalyzed cross-coupling reactions with pyridines?
A2: Catalyst deactivation is a primary cause of low yields. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[1]
Q3: How can I prevent protodeborylation of my pyridylboronic acid in Suzuki couplings?
A3: Protodeborylation, the cleavage of the C-B bond, is a common side reaction. To minimize it, you can use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1][3] Using anhydrous solvents and milder bases like NaHCO₃ or K₂CO₃ can also reduce the rate of this side reaction.[3]
Q4: What are "Buchwald ligands," and why are they often recommended for reactions with pyridines?
A4: Buchwald ligands are bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the rate-limiting steps in cross-coupling reactions. Their steric bulk can also help prevent the pyridine nitrogen from deactivating the palladium catalyst.[1]
Q5: My purification of a substituted pyridine derivative by silica gel chromatography is giving significant peak tailing. What can I do?
A5: Peak tailing with basic compounds like pyridines on silica gel is common due to strong interactions with acidic silanol groups.[4] To mitigate this, you can add a small amount of a basic modifier like triethylamine or pyridine to your eluent. Alternatively, using a different stationary phase like alumina or a polymer-based column can be effective.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with a substituted pyridyl halide is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in Suzuki couplings of pyridines can stem from several factors, primarily related to catalyst deactivation and side reactions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the metal center and promote the desired catalytic cycle.[1]
-
-
Protodeborylation: The pyridylboronic acid can be unstable and undergo hydrolysis, especially with aqueous bases.[1]
-
Homocoupling: Self-coupling of the boronic acid derivative can occur, leading to bipyridyl impurities. This is often promoted by the presence of oxygen.[3]
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
-
-
Poor Substrate Reactivity: Chloro- and fluoro-pyridines are generally less reactive than their bromo- or iodo- counterparts.[1]
-
Solution: For less reactive halides, increase the reaction temperature, potentially using a microwave reactor.[6] Using a more active catalyst system is also recommended.
-
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | Buchwald ligand enhances activity and prevents catalyst deactivation.[1] |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous) | Stronger, non-aqueous base can be more effective and reduces protodeborylation.[3] |
| Boron Source | Pyridylboronic Acid | Pyridylboronic Acid Pinacol Ester | Pinacol esters are more stable and less prone to protodeborylation.[1] |
| Solvent | Toluene/H₂O | Dioxane | Anhydrous solvent system minimizes hydrolysis of the boronic acid derivative.[3] |
| Temperature | 80 °C | 100 °C | Higher temperature can be necessary for less reactive chloropyridines.[6] |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with a substituted bromopyridine and observe significant side products and low conversion. What could be the issue?
A: Similar to Suzuki couplings, the pyridine nitrogen can interfere with the catalytic cycle. Additionally, the choice of base and ligand is crucial for success.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine substrate or amine product can bind to the palladium catalyst and inhibit its activity.
-
Solution: Use bulky, electron-rich ligands that favor the desired reductive elimination step over catalyst inhibition. For sterically hindered substrates, ligands like tBu₃P may be effective.[7]
-
-
Competitive Side Reactions: Side reactions such as hydrodehalogenation (replacement of the halogen with hydrogen) or formation of bithiophene (if using a thiophene-based amine) can occur.[8]
-
Solution: Carefully screen the reaction temperature and catalyst loading. Sometimes, a lower temperature and longer reaction time can favor the desired product.[7]
-
-
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice can depend on the specific substrates.[9]
-
Caption: Decision tree for selecting key Buchwald-Hartwig components.
Issue 3: Challenges in Lithiation of Substituted Pyridines
Q: I am trying to perform a directed ortho-lithiation of a substituted pyridine, but I am getting a mixture of products or decomposition. How can I achieve clean lithiation?
A: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by organolithium reagents, which competes with the desired deprotonation.[10]
Potential Causes & Solutions:
-
Nucleophilic Addition: Reagents like n-BuLi can add to the C=N bond of the pyridine ring instead of acting as a base.[10]
-
Solution: Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C).[10]
-
-
Incorrect Regioselectivity: The directing group on the pyridine ring dictates the position of lithiation. Poor regioselectivity can result from using the wrong base or reaction conditions.
-
Solution: Ensure the directing group is effective and use the appropriate base. For example, an amide group at the 2-position will direct lithiation to the 3-position.[10]
-
-
Dimerization/Oligomerization: The lithiated pyridine intermediate can react with unreacted starting material.[11]
-
Solution: Maintain a very low reaction temperature and add the electrophile slowly to the reaction mixture to ensure the lithiated species is consumed as it is formed.
-
| Base | Typical Temperature | Outcome with 2-Chloropyridine | Rationale |
| n-BuLi | -78 °C to 0 °C | Mixture of addition and deprotonation products | Nucleophilic addition to the pyridine ring is a significant side reaction.[12] |
| LDA | -78 °C | Regioselective deprotonation | The bulky nature of LDA prevents nucleophilic addition and favors deprotonation.[10] |
| LTMP | -78 °C | Highly regioselective deprotonation | Even more sterically hindered than LDA, providing excellent selectivity.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Bromide
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Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the pyridyl bromide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Purification of a Basic Pyridine Derivative
-
Column Preparation: Pack a silica gel column using the desired eluent system (e.g., hexanes/ethyl acetate).
-
Eluent Modification: To the chosen eluent, add 0.5-1% of triethylamine or pyridine to neutralize the acidic sites on the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Chromatography: Carefully load the dried, adsorbed sample onto the top of the column and elute with the base-modified solvent system.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine may need to be removed under high vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. znaturforsch.com [znaturforsch.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Regioselectivity in 3-Amino-5-chloropyridine-2-carboxamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-chloropyridine-2-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions involving this versatile building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential solutions and optimization strategies.
Issue 1: Poor Regioselectivity in N-Alkylation or N-Acylation
Question: I am attempting an N-alkylation (or N-acylation) of this compound and obtaining a mixture of products. How can I selectively target the 3-amino group over the pyridine ring nitrogen?
Answer: The presence of two nucleophilic nitrogen atoms (the 3-amino group and the pyridine ring nitrogen) can lead to competitive reactions. The regioselectivity is influenced by a combination of electronic and steric factors.
Potential Solutions & Optimization:
-
Steric Hindrance: The carboxamide group at the 2-position provides significant steric hindrance around the pyridine nitrogen. Reactions with bulky alkylating or acylating agents will likely favor substitution at the more accessible 3-amino group.
-
Basicity of Nitrogens: The 3-amino group is generally more basic and nucleophilic than the pyridine ring nitrogen, which is deactivated by the electron-withdrawing chloro and carboxamide substituents. Under neutral or mildly basic conditions, the 3-amino group should be more reactive.
-
Reaction Conditions:
-
Base: Using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge can help to deprotonate the 3-amino group preferentially without competing in the reaction. Stronger bases like sodium hydride (NaH) will deprotonate the less acidic N-H of the amino group first.
-
Solvent: Aprotic solvents such as THF, DMF, or acetonitrile are generally preferred.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the result of reaction at the more nucleophilic 3-amino group.
-
Predictive Regioselectivity for N-Substitution:
| Reagent Type | Probable Major Product | Rationale |
| Bulky Alkyl/Acyl Halide | 3-N-substituted | Steric hindrance at the pyridine nitrogen. |
| Small Alkyl/Acyl Halide | Mixture, but favoring 3-N-substitution | Electronic effects favor the more nucleophilic 3-amino group. |
| Highly Reactive Electrophiles | Potential for mixture | Reduced selectivity. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction at the C-5 chloro position is sluggish and giving low yields. What can I do to improve this?
Answer: While the chlorine at the C-5 position is activated towards nucleophilic aromatic substitution, its reactivity in palladium-catalyzed cross-coupling reactions can be lower compared to bromine or iodine. The presence of the amino and carboxamide groups can also influence the catalytic cycle.
Potential Solutions & Optimization:
-
Catalyst and Ligand Selection:
-
Palladium Pre-catalyst: Use a modern, highly active palladium pre-catalyst such as Pd₂(dba)₃ or a palladacycle.
-
Ligand: Electron-rich, bulky phosphine ligands are crucial for the coupling of aryl chlorides. Consider using ligands like SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
-
Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like alkoxides should be used with caution as they can promote side reactions.
-
Solvent: A mixture of an organic solvent and water is common for Suzuki reactions. 1,4-Dioxane/water or toluene/water are good starting points. Ensure the solvents are properly degassed to prevent catalyst deactivation.
-
Temperature: Higher temperatures are often necessary for the coupling of aryl chlorides. Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Recommended Suzuki-Miyaura Conditions:
| Component | Recommendation |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-120 °C (conventional heating) or 120-150 °C (microwave)[1] |
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to replace the C-5 chlorine with an amine, but I am observing hydrodehalogenation (replacement of Cl with H) and other byproducts. How can I minimize these side reactions?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often resulting from β-hydride elimination from the palladium-amido intermediate. Careful selection of the catalyst, ligand, and base is critical to favor the desired C-N bond formation.[2]
Potential Solutions & Optimization:
-
Ligand Choice: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands can promote reductive elimination over β-hydride elimination.
-
Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better selectivity in some cases.
-
Amine Substrate: The nature of the incoming amine can influence the reaction outcome. Primary amines are generally good substrates. For secondary amines, steric bulk around the nitrogen can sometimes hinder the reaction.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main directing effects of the substituents on the this compound ring?
A1: The regioselectivity of electrophilic and nucleophilic aromatic substitution reactions is governed by the electronic properties of the substituents:
-
3-Amino Group (-NH₂): This is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution.
-
5-Chloro Group (-Cl): This is a deactivating group and is meta-directing for electrophilic aromatic substitution.
-
2-Carboxamide Group (-CONH₂): This is a deactivating group and is meta-directing for electrophilic aromatic substitution.
For nucleophilic aromatic substitution, the electron-withdrawing nature of the pyridine nitrogen and the chloro and carboxamide groups activates the ring for attack, particularly at positions ortho and para to the ring nitrogen (C2 and C4/C6).[3]
Q2: Can I achieve selective electrophilic aromatic substitution on the pyridine ring?
A2: Direct electrophilic aromatic substitution on the pyridine ring of this molecule is challenging due to the presence of multiple deactivating groups (pyridine nitrogen, chloro, and carboxamide groups). The amino group is activating, but reactions will likely require forcing conditions and may result in a mixture of products or reaction at the amino group itself. A more reliable approach would be to introduce the desired substituent before synthesizing the pyridine ring or to use a directed metalation strategy.
Q3: Is it necessary to protect the 3-amino group during cross-coupling reactions?
A3: For many modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, protection of the amino group is often not necessary.[1] The appropriate choice of ligand and reaction conditions can prevent the amino group from interfering with the catalytic cycle. However, for certain sensitive substrates or if side reactions are observed, protection of the amino group (e.g., as a carbamate) may be beneficial.
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Logic diagram of substituent effects on reaction regioselectivity.
Experimental Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling optimization.
Competitive N-Alkylation Pathways
Caption: Competing pathways in the N-alkylation of this compound.
References
- 1. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-chloropyridine-2-carboxamide for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyridine-2-carboxamide, a key intermediate for various preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A frequently utilized synthetic pathway for scaling up production of this compound begins with 5-chloro-2-cyano-3-nitropyridine. This route involves two primary transformations: the selective reduction of the nitro group to an amine, followed by the hydrolysis of the nitrile to a carboxamide.
Q2: What are the critical parameters to control during the reduction of the nitro group in 5-chloro-2-cyano-3-nitropyridine?
A2: The key challenge in the reduction step is the selective reduction of the nitro group without affecting the nitrile or the chloro substituent. Catalytic hydrogenation is a common method. Critical parameters to control include the choice of catalyst (e.g., Palladium on carbon, Raney Nickel), hydrogen pressure, reaction temperature, and solvent. Over-reduction can lead to the unwanted conversion of the nitrile to a primary amine or dehalogenation.
Q3: What methods can be used for the hydrolysis of the nitrile group to the carboxamide?
A3: The hydrolysis of the 3-amino-5-chloropyridine-2-carbonitrile intermediate to the desired carboxamide can be achieved under either acidic or basic conditions. The choice of conditions should be carefully considered to avoid hydrolysis of the newly formed amide to the corresponding carboxylic acid. Milder conditions are generally preferred to ensure the stability of the product.
Q4: What are the potential biological targets of this compound derivatives in preclinical studies?
A4: Derivatives of pyridine-2-carboxamide are being actively investigated as inhibitors of key signaling proteins in cancer immunotherapy. Two prominent targets are Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] Inhibition of these targets can enhance the anti-tumor immune response.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the reduction of 5-chloro-2-cyano-3-nitropyridine | - Incomplete reaction. - Catalyst poisoning. - Non-selective reduction leading to by-products. | - Monitor the reaction progress by TLC or HPLC to ensure completion. - Use a higher catalyst loading or fresh catalyst. - Optimize reaction conditions (temperature, pressure, solvent) to favor selective nitro group reduction. Consider alternative reducing agents like iron powder in acetic acid. |
| Formation of by-products during reduction (e.g., dehalogenation, nitrile reduction) | - Harsh reaction conditions (high temperature or pressure). - Inappropriate catalyst. | - Employ milder reaction conditions. - Screen different catalysts (e.g., different grades of Pd/C, or Raney Nickel). - Consider using catalytic transfer hydrogenation with a suitable hydrogen donor. |
| Incomplete hydrolysis of the nitrile to the carboxamide | - Insufficient reaction time or temperature. - Inappropriate concentration of acid or base. | - Extend the reaction time and/or increase the temperature, monitoring for the formation of the carboxylic acid by-product. - Optimize the concentration of the acid or base catalyst. |
| Formation of 3-amino-5-chloropicolinic acid (over-hydrolysis) | - Reaction conditions are too harsh (high temperature, prolonged reaction time, or high concentration of acid/base). | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, or a weaker acid/base). - Carefully monitor the reaction progress and quench the reaction as soon as the starting material is consumed. |
| Difficulty in purifying the final product | - Presence of closely related impurities or by-products. - Tarry or oily product. | - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be effective. - Ensure complete removal of the catalyst and any inorganic salts from the preceding steps. |
Experimental Protocols
A representative experimental workflow for the synthesis of this compound is outlined below.
Synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 3-amino-5-chloropyridine-2-carbonitrile
-
Reaction Setup: To a solution of 5-chloro-2-cyano-3-nitropyridine in a suitable solvent such as ethanol or methanol in a pressure reactor, add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-amino-5-chloropyridine-2-carbonitrile, which may be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: The crude 3-amino-5-chloropyridine-2-carbonitrile is dissolved in a suitable acid (e.g., concentrated sulfuric acid) or a solution of a base (e.g., aqueous sodium hydroxide).
-
Hydrolysis: The reaction mixture is heated to a controlled temperature (e.g., 60-100 °C) and stirred for a specified period. The reaction is monitored by TLC or HPLC to follow the conversion of the nitrile to the amide and to check for the formation of the carboxylic acid by-product.
-
Work-up: After completion, the reaction mixture is cooled and carefully neutralized. If an acidic condition was used, the mixture is poured onto ice and neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide). If a basic condition was used, it is neutralized with an acid (e.g., hydrochloric acid).
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Signaling Pathways and Preclinical Context
Derivatives of this compound are under investigation as potential cancer immunotherapeutics. They have been shown to target key negative regulators of the immune response, such as HPK1 and SHP2.
HPK1 Signaling Pathway in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.[3]
HPK1 signaling in T-cell activation and its inhibition.
SHP2 Signaling in Cancer Cell Proliferation
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell proliferation and survival signals, often downstream of receptor tyrosine kinases (RTKs). Its inhibition is a therapeutic strategy in various cancers.[1][4][5]
SHP2 signaling in cancer cell proliferation and its inhibition.
References
Technical Support Center: Monitoring 3-Amino-5-chloropyridine-2-carboxamide Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3-Amino-5-chloropyridine-2-carboxamide. The focus is on common analytical techniques used to track reaction progress and identify potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the formation of this compound?
A1: The primary techniques for monitoring this amide formation reaction are High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a Mass Spectrometer (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1] Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative checks of reaction progress.[2] For real-time analysis, in-situ methods like FTIR (ReactIR) can be employed.[3]
Q2: How do I choose the best analytical technique for my experiment?
A2: The choice depends on the specific requirements of your analysis:
-
For rapid, qualitative checks: TLC is fast and requires minimal sample preparation.[4]
-
For purity determination and quantification: HPLC-UV is robust, widely available, and provides accurate quantitative data when calibrated.[1]
-
For confirmation of product identity and detection of low-level impurities: LC-MS is highly sensitive and provides molecular weight information, which is crucial for identifying the product and any byproducts.[1]
-
For unambiguous structure elucidation and reaction kinetics: NMR spectroscopy provides detailed structural information and can be used to calculate reaction conversion by comparing the integrals of reactant and product signals.[1][5]
Q3: My reaction is not progressing. What are the common chemical issues?
A3: Low or no product yield in amide coupling reactions often stems from a few primary causes:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts, failing to properly activate the carboxylic acid for reaction with the amine.[6]
-
Amine Deactivation: The amine can be deactivated by protonation, which makes it non-nucleophilic.[6]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction from occurring.[6]
-
Side Reactions: The formation of side products, such as an anhydride from the carboxylic acid, can consume the starting material without forming the desired amide.[7]
Q4: Can I monitor the reaction in real-time without taking samples?
A4: Yes, in-situ reaction monitoring techniques are ideal for this purpose. Spectroscopic tools like ReactIR (FTIR) can track the concentration of reactants and products directly in the reaction vessel by monitoring their characteristic infrared absorbances.[3][8] This provides real-time kinetic data and helps identify transient intermediates.
Analytical Techniques: Data Summary
The following table summarizes the key features of the most common analytical techniques for monitoring this reaction.
| Parameter | HPLC-UV | HPLC-MS | ¹H NMR Spectroscopy |
| Primary Information | Purity, Quantification, Retention Time[1] | Molecular Weight, Structural Fragments, Purity[1] | Unambiguous Structure, Quantification, Kinetics[1][5] |
| Sensitivity | Moderate (µg/mL range)[1] | High (ng/mL to pg/mL range)[1] | Low to Moderate (mg/mL range) |
| Quantitative Capability | Excellent with proper calibration | Good, often requires isotopic standards for best accuracy | Excellent with an internal standard |
| Key Advantage | Robust, widely available, excellent for quantification.[1] | Provides molecular weight confirmation of product and byproducts.[1] | Provides detailed structural information for all components.[1] |
| Key Limitation | Does not provide molecular weight information. | Requires volatile mobile phases; quantification can be complex.[1] | Lower throughput, requires more sample, complex mixtures can be hard to interpret.[4] |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC & LC-MS)
Q: I see multiple unexpected peaks in my chromatogram. What could they be? A: Unexpected peaks can be starting materials (the carboxylic acid precursor and the amine), coupling reagents (e.g., HATU, HOBt), byproducts (e.g., dicyclohexylurea if using DCC), or impurities from your starting materials. Using LC-MS is the most effective way to identify these peaks by their mass-to-charge ratio.[1]
Q: My product peak is broad or shows significant tailing. How can I improve the peak shape? A: Poor peak shape is often caused by issues with the mobile phase or the column.
-
Mobile Phase pH: The amine group on the pyridine ring is basic. Ensure the mobile phase pH is appropriate. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve the peak shape for basic compounds.[1]
-
Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it if necessary.
-
Method Parameters: Adjusting the gradient slope or the mobile phase composition can also help sharpen peaks.
Q: I don't see a peak for my product. What should I check first? A:
-
Confirm Reaction: First, verify that the reaction has actually worked using a different method, like TLC or NMR, if possible.
-
Check Retention Time: Your product may be eluting much earlier or later than expected. Run a broad, fast gradient to find where the product elutes.
-
Check UV-Vis Spectrum: Ensure your UV detector is set to a wavelength where your product has strong absorbance. Pyridine-containing compounds typically absorb well around 254-280 nm.[9][10]
-
Check for Degradation: Your product might be unstable under the analysis conditions (e.g., degrading on the column or in the mobile phase).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Which signals in the ¹H NMR spectrum are most useful for monitoring reaction progress? A: To monitor the reaction, you should track the disappearance of starting material signals and the appearance of product signals.
-
Disappearance of Starting Amine: Look for the characteristic signals of the amine precursor to decrease in intensity.
-
Appearance of Amide Proton: The most definitive signal is the appearance of the new amide N-H proton. In DMSO-d₆, this signal is typically a broad singlet found downfield (often > 8 ppm).
-
Shifts in Aromatic Protons: The chemical shifts of the protons on the pyridine ring will change upon formation of the amide bond. Monitor the appearance of this new set of aromatic signals corresponding to the product.[11]
Q: My spectrum is very complex due to overlapping signals. How can I simplify it? A:
-
Use a Higher Field Spectrometer: A higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion and reduce overlap.
-
Use a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and may resolve overlapping peaks.
-
Run 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, making it easier to assign signals in a complex spectrum.
Q: How do I accurately calculate the reaction conversion using ¹H NMR? A: To calculate conversion, compare the integration of a product peak to a starting material peak.
-
Select Non-Overlapping Peaks: Choose a well-resolved signal for a specific proton on the product and another for a proton on the limiting reactant.
-
Normalize and Compare: Normalize the integrals based on the number of protons each signal represents. The conversion can be calculated as: Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general starting point for analyzing the reaction mixture. Optimization may be required.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction.
-
If the sample contains solids, filter it through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.
-
Injection Volume: 5 - 10 µL.[10]
-
Protocol 2: ¹H NMR Analysis for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a larger aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure or with a stream of nitrogen.
-
Dissolve the residue in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.[12]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Data Analysis:
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for monitoring the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. waters.com [waters.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Validation of 3-Aminopyridine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural validation of 3-aminopyridine-2-carboxamide derivatives. Due to a lack of comprehensive, publicly available experimental data for 3-amino-5-chloropyridine-2-carboxamide derivatives, this document utilizes data from the closely related and well-characterized 3-aminopyrazine-2-carboxamide series as a practical template. The methodologies and data presentation formats provided herein are directly applicable to the structural validation of the target compounds.
Comparative Analysis of Spectroscopic Data
The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. Below is a summary of typical data obtained for a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives, which serves as a representative example for the validation of this compound analogues.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 1 | C₁₂H₁₂N₄O | 228.25 | - | 9.09 (bs, 1H, NH), 8.39 (t, 1H, NH), 8.19 (d, 1H, pyr.), 7.71 (d, 1H, pyr.), 7.45–7.18 (m, 5H, Ar), 4.72 (d, 2H, CH₂) | 166.40, 154.52, 146.50, 136.27, 129.96, 129.70, 129.17, 128.90, 128.35, 42.12 | [M+H]⁺ 229 |
| 2 | C₁₂H₁₁ClN₄O | 262.69 | 90.8–91.9 | 9.09 (bs, 1H, NH), 8.39 (t, 1H, NH), 8.19 (d, 1H, pyr.), 7.71 (d, 1H, pyr.), 7.45–7.18 (m, 4H, Ar), 4.72 (d, 2H, CH₂) | 166.40, 154.52, 146.50, 136.27, 135.40, 133.64, 133.57, 129.96, 129.70, 129.58, 129.45, 129.17, 128.90, 128.35, 127.06, 126.73, 126.46, 42.12, 41.04 | [M+H]⁺ 263 |
| 3 | C₁₂H₁₀Cl₂N₄O | 297.14 | 143.4–144.4 | 9.38 (t, 1H, CONH), 8.21 (d, 1H, pyr.), 7.83 (d, 1H, pyr.), 7.57–7.28 (m, 3H, Ar), 4.43 (d, 2H, CH₂) | 166.33, 155.34, 147.13, 140.97, 131.13, 130.95, 130.60, 129.51, 129.44, 127.89, 125.63, 41.36 | [M+H]⁺ 297 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the key analytical techniques used in the structural validation of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The solvent used is commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry (MS)
Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer, often using the Attenuated Total Reflectance (ATR) technique. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Melting Point Determination
Melting points are determined using a melting point apparatus and are uncorrected. This physical property serves as an indicator of purity.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and structural validation of the aminopyridine carboxamide derivatives.
Caption: General workflow for the synthesis and structural validation.
Signaling Pathway Context
While the direct biological targets of this compound derivatives are not extensively documented, related aminopyridine structures have been investigated as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential area of investigation for these compounds.
Caption: A potential kinase signaling pathway for investigation.
This guide provides a foundational framework for the structural validation of this compound derivatives. Researchers are encouraged to adapt these protocols and expand upon this comparative data as more specific information becomes available.
A Comparative Guide to the Reactivity of 3-Amino-5-chloropyridine-2-carboxamide and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 3-Amino-5-chloropyridine-2-carboxamide and its key structural isomers towards nucleophilic aromatic substitution (SNAr). The functionalization of pyridine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Understanding the nuanced differences in the chemical behavior of these isomers is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The reactivity of substituted chloropyridines in SNAr reactions is fundamentally governed by the electronic environment of the pyridine ring. The electron-withdrawing nature of the ring nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The position of the chlorine atom, along with the electronic effects of other substituents—the electron-donating amino group (-NH2) and the electron-withdrawing carboxamide group (-CONH2)—collectively determine the overall reactivity of the molecule.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of this compound and its selected isomers in SNAr reactions. The prediction is based on established principles of physical organic chemistry, considering the positions of the activating and deactivating groups relative to the chlorine leaving group and the ring nitrogen.
| Compound Name | Structure | Position of Cl | Activating/Deactivating Groups | Predicted Relative Reactivity |
| Isomer 1: 2-Amino-5-chloro-3-carboxamide | ![]() | 5 (meta) | -NH2 (ortho, activating), -CONH2 (meta, deactivating) | Low |
| Isomer 2: 4-Amino-2-chloro-5-carboxamide | ![]() | 2 (ortho) | -NH2 (para, activating), -CONH2 (meta, deactivating) | High |
| Isomer 3: 2-Amino-4-chloro-5-carboxamide | ![]() | 4 (para) | -NH2 (ortho, activating), -CONH2 (meta, deactivating) | Very High |
| Target Molecule: 3-Amino-5-chloro-2-carboxamide | ![]() | 5 (meta) | -NH2 (meta, deactivating), -CONH2 (ortho, activating) | Moderate |
Note: The predicted reactivity is a qualitative assessment. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
The following is a general protocol for a comparative study of the reactivity of the isomers in a nucleophilic aromatic substitution reaction with a primary or secondary amine.
Materials:
-
This compound or its isomer (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) as a base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
-
Standard laboratory glassware and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chloropyridine isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C).
-
Monitor the progress of the reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or after a set time for comparison), cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the yield and purity of the product to determine the relative reactivity of the isomer.
Visualizing Reactivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key factors influencing reactivity and a typical experimental workflow for this comparative study.
Caption: Factors influencing the reactivity of chloropyridine isomers in SNAr.
Caption: A generalized experimental workflow for comparing isomer reactivity.
A Comparative Analysis of the Biological Activity of 3-Amino-5-chloropyridine-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Analogs
Numerous derivatives of the basic 3-aminopyridine-2-carboxamide scaffold have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The data reveals that substitutions on the pyridine ring, as well as modifications of the amino and carboxamide groups, significantly influence their cytotoxic potential.
Data Summary: In Vitro Anticancer Activity of Analogs
| Compound ID | Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | 6-amino-5-cyano-2-thiopyrimidine | Leukemia (HL-60) | 0.0034 (as PI3Kδ inhibitor) | [1] |
| 12 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 4.15 ± 2.93 | |
| 14 | 3-aminoimidazo[1,2-α]pyridine | Melanoma (B16F10) | 21.75 ± 0.81 | |
| 18 | 3-aminoimidazo[1,2-α]pyridine | Melanoma (B16F10) | 14.39 ± 0.04 | |
| 18 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 10.11 ± 0.70 | |
| 11 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 18.34 ± 1.22 | |
| 13 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 48.31 ± 0.53 | |
| 14 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 44.45 ± 0.15 | |
| 19 | 3-aminoimidazo[1,2-α]pyridine | Colon (HT-29) | 85.50 ± 18.83 | |
| 8 | 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Leukemia (L1210) | 1.3 | [2] |
| 17 | 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Leukemia (L1210) | 1.0 | [2] |
| 18 | 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Leukemia (L1210) | 1.4 | [2] |
Antimicrobial Activity of Analogs
Analogs of 3-Amino-5-chloropyridine-2-carboxamide have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The data suggests that specific substitutions on the pyrazine ring, a close structural analog of the pyridine ring, can lead to potent antimycobacterial activity.
Data Summary: In Vitro Antimicrobial Activity of Analogs
| Compound ID | Analog Class | Microbial Strain | MIC (µM) | Reference |
| 8 | 3-benzylaminopyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [3] |
| 17 | N-substituted 3-aminopyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 46 (12.5 µg/mL) | [4][5] |
| Analogs | 3,5-diaryl-2-aminopyrazine | Plasmodium falciparum (K1, multidrug resistant) | 0.006 - 0.094 | [6] |
| Analogs | 3,5-diaryl-2-aminopyrazine | Plasmodium falciparum (NF54, sensitive) | 0.006 - 0.094 | [6] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, B16F10, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension was added to each well containing the diluted compounds.
-
Incubation: The plates were incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 was added to each well.
-
Result Interpretation: The plates were further incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) targeted by some pyridine carboxamide analogs.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Amino-5-chloropyridine-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Amino-5-chloropyridine-2-carboxamide and its isomers. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible databases, this document presents a comparative analysis using data from closely related structural isomers: 3-Amino-2-chloropyridine and 2-Amino-5-chloropyridine. This approach allows for an informed estimation of the expected spectral characteristics of the target compound.
Introduction to Spectroscopic Analysis in Drug Development
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in the structural elucidation and purity assessment of pharmaceutical compounds. Each technique provides unique and complementary information about the molecular structure, functional groups, and molecular weight of a substance.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for the structural isomers of the target compound. This data serves as a reference for predicting the spectral properties of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment | Source |
| 3-Amino-2-chloropyridine | Data not explicitly provided in search results, but gas-phase IR spectrum is available. | N-H stretching (amine), C-H stretching (aromatic), C=C and C=N stretching (pyridine ring), C-Cl stretching. | [1] |
| 2-Amino-5-chloropyridine | FTIR and ATR-IR spectra available. | N-H stretching (amine), C-H stretching (aromatic), C=C and C=N stretching (pyridine ring), C-Cl stretching. | [2] |
| Predicted for this compound | ~3400-3200 (N-H stretch, amide & amine), ~1680 (C=O stretch, amide), ~1600-1400 (C=C, C=N stretch), ~800-600 (C-Cl stretch) | Amide N-H, Amine N-H, Amide C=O, Aromatic ring, C-Cl bond | N/A |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method | Source |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 128 (M+), 93, 66 | Electron Ionization | [3] |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 128 (M+), 93, 66 | Electron Ionization | [4] |
| This compound | C₆H₆ClN₃O | 171.58 | Predicted: 171 (M+), 154 (M-NH₃), 128 (M-CONH₂) | Electron Ionization | [5] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: Specific experimental ¹H and ¹³C NMR data for this compound and its close isomers were not available in the search results. The following are predicted chemical shift ranges based on general principles for pyridine derivatives.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 3-Amino-2-chloropyridine | Aromatic Protons: δ 6.5 - 8.0; Amino Protons: δ 4.0 - 5.0 (broad) | Aromatic Carbons: δ 110 - 150 |
| 2-Amino-5-chloropyridine | Aromatic Protons: δ 6.5 - 8.0; Amino Protons: δ 4.0 - 5.0 (broad) | Aromatic Carbons: δ 110 - 150 |
| This compound | Aromatic Protons: δ 7.0 - 8.5; Amide Protons: δ 7.5 - 8.5 (broad); Amino Protons: δ 5.0 - 6.0 (broad) | Aromatic Carbons: δ 110 - 160; Carbonyl Carbon: δ 165 - 175 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (for solids):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]
KBr Pellet Method (for solids):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.[6]
Mass Spectrometry (MS)
Electron Ionization (EI) for Solid Samples:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
Conclusion
References
- 1. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 5. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. scribd.com [scribd.com]
A Comparative Analysis of 3-Amino-5-chloropyridine-2-carboxamide and Other Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution. This guide provides a comparative study of 3-Amino-5-chloropyridine-2-carboxamide and other key pyridine building blocks, offering insights into their performance based on available experimental data.
Overview of Pyridine Building Blocks
Substituted pyridines are integral to the development of novel therapeutics, with their derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature and position of substituents on the pyridine ring significantly influence the molecule's bioactivity, solubility, and metabolic stability. This guide focuses on comparing this compound with other aminopyridines and pyridine carboxamides to elucidate structure-activity relationships (SAR) and guide future drug design.
Physicochemical Properties
The physicochemical properties of a building block are critical for its utility in drug discovery, influencing its reactivity, solubility, and pharmacokinetic profile. Below is a comparison of predicted and experimental properties for this compound and related pyridine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa |
| This compound | C₆H₆ClN₃O | 171.58 | 352.7±42.0 (Predicted)[1] | 1.484±0.06 (Predicted)[1] | 14.56±0.50 (Predicted)[1] |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | - | - | - |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | - | - | - |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | C₇H₉N₅S | - | - | - | - |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | C₈H₁₁N₅S | - | - | - | - |
Performance in Biological Assays
The true value of a building block is demonstrated by the biological activity of its derivatives. This section compares the performance of various pyridine derivatives in anticancer and antimicrobial assays, presenting IC₅₀ values where available.
Anticancer Activity
The antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines. The data below highlights the potency of compounds structurally related to this compound.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [2] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [2] |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 | [3] |
| Thieno[2,3-b]pyridine 5i | HCT116, MDA-MB-231 | 0.12-0.13 | [4] |
| Thieno[2,3-b]pyridine 7h | MDA-MB-231 | 0.0499 | [4] |
| Thieno[2,3-b]pyridine 7i | HCT116, MDA-MB-231 | 0.025-0.05 | [4] |
| 3-Aminoimidazole[1,2-α]pyridine 12 | HT-29 (Colon) | 4.15 | [5] |
| 3-Aminoimidazole[1,2-α]pyridine 14 | B16F10 (Melanoma) | 21.75 | [5] |
| N-substituted 1H-indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 | [6] |
| N-substituted 1H-indole-2-carboxamide 14 | K-562 (Leukemia) | 0.61 | [6] |
| N-substituted 1H-indole-2-carboxamide 4 | K-562 (Leukemia) | 0.61 | [6] |
Note: The anticancer activity of 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl derivative was reported in terms of % T/C values in a leukemia mouse model, not IC₅₀ values.[2] Compound 8e is N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(pyridin-2-yl)urea and 8n is N-(3,4-dichlorophenyl)-N'-(6-methylpyridin-2-yl)urea.[3]
Antimicrobial Activity
Pyridine derivatives have also shown promise as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) of various pyridine-containing compounds against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine derivative 66 | S. aureus | 56 (MIC value in %) | [7] |
| Pyridine derivative 65 | E. coli | 55 (MIC value in %) | [7] |
| Pyridine derivative 61 | E. coli | 55 (MIC value in %) | [7] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25 | [8] |
| Linezolid (Reference) | Gram-positive bacteria | 2 | [8] |
| Oxazole derivative of pyridinecarboxylic acid | M. tuberculosis H37Ra | 3.13 | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of pyridine derivatives and for key biological assays.
Synthesis of Substituted Pyridine Derivatives
A general method for the synthesis of substituted aminopyridines involves the reaction of a chloropyridine derivative with an amine, often catalyzed by a transition metal.
General Procedure for Hydrodechlorination of 2-chloropyridine derivatives: [10]
-
To a solution of the 2-chloropyridine derivative (1 equivalent) in methanol (10 mL), add 10% Pd/C (1 mol%) and sodium bicarbonate (1 equivalent per pyridine chlorine).
-
Seal the reaction vessel and flush with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.
-
Filter the mixture through celite, washing with methanol.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography as needed to yield the hydrodechlorinated pyridine product.
Synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile: [11]
-
In a 500mL four-hole bottle equipped with a stirrer, thermometer, and dropping funnel, add 250mL of 95% ethanol.
-
While cooling, slowly add 26g (1.5mol) of ammonia.
-
After the ammonia addition is complete, add 25.47g (0.1mol) of 4-chloropyridine nitrile and 0.06g of cuprous chloride as a catalyst.
-
Allow the reaction to proceed for 30 hours at room temperature.
-
Monitor the reaction by sampling and detecting the 4-chloropyridine nitrile content until it is less than 0.5%.
-
Filter the reaction mixture to isolate the product.
-
Wash and dry the product to obtain 4-amino-3,5,6-trichloropyridine-2-carbonitrile.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]
-
Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of substituted pyridine derivatives.
Anticancer Assay Workflow
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Conclusion
The pyridine core remains a highly privileged scaffold in drug discovery. This guide highlights the importance of substitution patterns on the biological activity of pyridine derivatives. While direct comparative data for this compound is limited in the public domain, the analysis of structurally related compounds provides valuable insights. The presence of the amino group at the 3-position, the chloro group at the 5-position, and the carboxamide at the 2-position offers multiple points for derivatization and interaction with biological targets. The provided data on related aminopyridines and pyridine carboxamides suggest that derivatives of this compound could exhibit significant anticancer and antimicrobial activities. Further experimental evaluation of this specific building block and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 10. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 3-Aminopyrazine-2-carboxamide Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of a series of compounds synthesized from a 3-aminopyrazine-2-carboxamide scaffold, a close structural analog to the requested 3-Amino-5-chloropyridine-2-carboxamide. The data presented herein is collated from published research and aims to facilitate the understanding of structure-activity relationships and guide future drug discovery efforts.
Due to a lack of comprehensive studies on compounds directly synthesized from this compound, this guide focuses on derivatives of 3-aminopyrazine-2-carboxamide, for which extensive in vitro testing data is available. These compounds share a similar pharmacophore, and the insights gained are valuable for the design of novel bioactive molecules. The primary focus of this analysis will be on their antimycobacterial and anticancer activities.
Comparative In Vitro Activity
The following tables summarize the in vitro biological activity of various N-substituted 3-aminopyrazine-2-carboxamide derivatives against different cell lines and microbial strains.
Antimycobacterial Activity
A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and other mycobacterial strains. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency.
| Compound ID | R Group (Substituent on Carboxamide) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 17 | 2,4-dimethoxyphenyl | 12.5[1][2][3] |
| Alkyl Derivatives | Increasing chain length | Increased activity[1][2][3] |
| Benzyl Derivatives | Various substitutions | Generally lower activity than alkyl and phenyl derivatives[1][2][3] |
| Phenyl Derivatives | Various substitutions | Showed notable activity[1][2][3] |
Lower MIC values indicate higher potency.
Anticancer Activity (Cytotoxicity)
The in vitro cytotoxicity of selected 3-aminoimidazo[1,2-α]pyridine compounds, which share a related heterocyclic core, was assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound ID | Substituent at C-2 | Substituent at C-3 | Cancer Cell Line | IC50 (µM) |
| 12 | Nitro group | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93[4] |
| 18 | Not specified | Not specified | HT-29 (Colon) | 10.11 ± 0.70[4] |
| 11 | Indole moiety | Not specified | HT-29 (Colon) | 18.34 ± 1.22[4] |
| 18 | Not specified | Not specified | MCF-7 (Breast) | 14.81 ± 0.20 |
| 11 | Indole moiety | Not specified | MCF-7 (Breast) | 20.47 ± 0.10 |
| 12 | Nitro group | p-chlorophenyl | B16F10 (Melanoma) | 64.81 ± 15.78 |
| 14 | Tolyl moiety | p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 |
Lower IC50 values indicate higher cytotoxicity against cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data above.
Antimycobacterial Susceptibility Testing
The in vitro antimycobacterial activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).
Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Detailed Steps:
-
Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the compounds are prepared in the broth. The mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37 °C for a specified period.
-
Detection: Alamar Blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for assessing the in vitro cytotoxicity of compounds using the MTT assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Context
While the provided search results do not detail specific signaling pathway diagrams for these exact compounds, it is known that pyrazine and pyridine derivatives can act on various cellular targets. For instance, some anticancer agents target critical signaling pathways involved in cell proliferation and survival. A generalized representation of a common cancer-related signaling pathway that could be a target for such compounds is the MAPK/ERK pathway.
Generalized MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer therapy.
This guide provides a foundational comparison of the in vitro activities of 3-aminopyrazine-2-carboxamide derivatives. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the design and development of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 3-Amino-5-chloropyridine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents with well-defined mechanisms of action is a cornerstone of modern drug development. The 3-Amino-5-chloropyridine-2-carboxamide scaffold has emerged as a promising starting point for the design of targeted therapies. While publicly available data on the specific mechanism of action for this class of derivatives is limited, structural similarities to known kinase inhibitors suggest that their biological activity may stem from the modulation of protein kinase signaling pathways.
This guide provides a comparative framework for validating the hypothesized mechanism of action of this compound derivatives as potential kinase inhibitors. It outlines key experimental protocols and data presentation strategies to objectively assess their performance against alternative therapeutic modalities.
Hypothesized Mechanism of Action: Kinase Inhibition
Many small molecule inhibitors targeting the ATP-binding site of protein kinases share common structural features with the this compound core. It is therefore plausible that derivatives from this series function by inhibiting the activity of one or more protein kinases, thereby disrupting downstream signaling pathways implicated in disease pathogenesis. The validation of this hypothesis requires a multi-faceted approach, encompassing biochemical assays, target engagement studies in a cellular context, and analysis of downstream signaling events.
Data Presentation: Comparative Efficacy
To facilitate a clear comparison of the inhibitory potential of novel this compound derivatives, quantitative data should be summarized in a structured format. The following tables provide templates for presenting key experimental findings.
Table 1: In Vitro Kinase Inhibition Profile
This table compares the half-maximal inhibitory concentration (IC50) of a hypothetical derivative against a panel of known kinase inhibitors for a specific target kinase.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Derivative X | Kinase A | 15 | Inhibitor 1 | 10 |
| Kinase B | >1000 | Inhibitor 2 | 25 | |
| Kinase C | 250 | Inhibitor 3 | 150 |
Data is hypothetical and for illustrative purposes only.
Table 2: Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a cellular environment. This table illustrates how to present the thermal shift (ΔTm) induced by compound binding.
| Compound | Target Protein | Cell Line | ΔTm (°C) |
| Derivative X | Kinase A | Cancer Cell Line 1 | +3.5 |
| Kinase A | Normal Cell Line 1 | +1.2 | |
| Inhibitor 1 | Kinase A | Cancer Cell Line 1 | +4.1 |
Data is hypothetical and for illustrative purposes only.
Table 3: Inhibition of Downstream Signaling
Western blot analysis can quantify the reduction in phosphorylation of a downstream substrate of the target kinase.
| Treatment | p-Substrate Y (Relative to Total Substrate Y) |
| Vehicle Control | 1.00 |
| Derivative X (100 nM) | 0.35 |
| Inhibitor 1 (100 nM) | 0.28 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the derivatives on a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 384-well plate, add the kinase and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the derivatives in intact cells.[2][3]
Protocol:
-
Cell Culture: Culture the target cells to 80-90% confluency.
-
Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new plate. The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).[4]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[2]
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the derivatives on the phosphorylation of downstream substrates of the target kinase.[5][6]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compounds at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.[5]
-
Densitometry: Quantify the band intensities using image analysis software. The level of the phosphorylated substrate is typically expressed as a ratio to the total substrate level.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothesized signaling pathway and mechanism of inhibition.
Caption: Workflow for Western blot analysis of downstream signaling.
Caption: Logical flow for validating the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. youtube.com [youtube.com]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Amino-5-chloropyridine-2-carboxamide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-5-chloropyridine-2-carboxamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this compound, offering insights into their respective yields, reaction conditions, and starting materials.
Comparative Analysis of Synthetic Routes
The two primary methods for the synthesis of this compound are the catalytic hydrogenation of a nitro-cyano precursor and the reduction of a nitro-carboxamide intermediate. A summary of the key quantitative data for each route is presented below.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Iron-Mediated Reduction |
| Starting Material | 5-chloro-2-cyano-3-nitropyridine | 5-chloro-3-nitropyridine-2-carboxamide |
| Key Reagents | Hydrogen gas, Nickel catalyst | Iron powder, Acetic acid |
| Solvent | Ethanol | Acetic acid |
| Reaction Time | 2.5 hours | 0.5 hours |
| Temperature | Not specified, typically ambient to slightly elevated | 80 °C |
| Pressure | 2327.17 Torr (approximately 3 atm) | Atmospheric |
| Reported Yield | 95.0%[1] | 80.0%[1] |
| Purity | High (inferred from high yield) | Good |
Synthetic Pathway Overview
The logical flow of the two synthetic routes is illustrated below. Route 1 involves a one-step conversion of a dually functionalized pyridine, while Route 2 proceeds through a pre-formed carboxamide.
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes, based on the available literature.
Route 1: Catalytic Hydrogenation of 5-chloro-2-cyano-3-nitropyridine
Materials:
-
5-chloro-2-cyano-3-nitropyridine
-
Ethanol
-
Nickel catalyst (e.g., Raney Nickel)
-
Hydrogen gas
Procedure:
-
In a pressure-resistant hydrogenation vessel, a solution of 5-chloro-2-cyano-3-nitropyridine in ethanol is prepared.
-
A catalytic amount of a nickel catalyst is added to the solution.
-
The vessel is sealed and purged with an inert gas, followed by pressurization with hydrogen gas to approximately 2327.17 Torr (3 atm).[1]
-
The reaction mixture is agitated at room temperature for 2.5 hours, while maintaining the hydrogen pressure.
-
Upon completion of the reaction, the vessel is carefully depressurized, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Route 2: Iron-Mediated Reduction of 5-chloro-3-nitropyridine-2-carboxamide
Materials:
-
5-chloro-3-nitropyridine-2-carboxamide
-
Iron powder
-
Acetic acid
Procedure:
-
To a reaction flask equipped with a stirrer and a condenser, 5-chloro-3-nitropyridine-2-carboxamide is dissolved in acetic acid.
-
Iron powder is added to the solution in portions.
-
The reaction mixture is heated to 80 °C and stirred for 30 minutes.[1]
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is carefully neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
-
Further purification can be achieved by recrystallization.
Discussion
Route 1, the catalytic hydrogenation, offers a significantly higher reported yield of 95% compared to the 80% yield of Route 2.[1] This method also proceeds under milder temperature conditions, although it requires a pressurized system for hydrogenation. The simultaneous reduction of the nitro group and hydrolysis of the nitrile to the carboxamide in a single step makes this an efficient pathway.
Route 2, the iron-mediated reduction, provides a faster reaction time of just 30 minutes and utilizes readily available and inexpensive reagents.[1] The reaction is carried out at atmospheric pressure, simplifying the experimental setup. However, the work-up procedure involves the removal of iron salts, which can sometimes be cumbersome.
The choice between these two routes will depend on the specific requirements of the synthesis, including available equipment, desired yield, and cost considerations. For large-scale production where yield is a critical factor, the catalytic hydrogenation route may be preferable, provided the necessary high-pressure equipment is available. For smaller-scale laboratory synthesis where simplicity and speed are important, the iron-mediated reduction offers a viable alternative.
References
A Comparative Cross-Validation of 3-Amino-5-chloropyridine-2-carboxamide and Structurally Related Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for derivatives of 3-aminopyridine-2-carboxamide and its structurally related analogs, with a primary focus on their synthesis and biological activities. Due to the limited availability of published experimental data specifically for 3-Amino-5-chloropyridine-2-carboxamide, this document leverages data from closely related compounds, particularly 3-aminopyrazine-2-carboxamide derivatives, to provide a valuable cross-validation resource for researchers in the field of medicinal chemistry and drug discovery.
Comparative Analysis of Biological Activity
The biological evaluation of pyridine and pyrazine carboxamide derivatives has revealed promising antimicrobial and anticancer activities. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potency of these compounds.
Table 1: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | R Group (Substitution on Amino Group) | Test Organism | MIC (µg/mL) |
| 1a | Unsubstituted | Mycobacterium tuberculosis H37Rv | >100 |
| 1b | 4-Fluorobenzyl | Mycobacterium tuberculosis H37Rv | 50 |
| 1c | 4-Chlorobenzyl | Mycobacterium tuberculosis H37Rv | 25 |
| 1d | 4-Bromobenzyl | Mycobacterium tuberculosis H37Rv | 12.5 |
| 1e | 4-Methylbenzyl | Mycobacterium tuberculosis H37Rv | 50 |
| 2a | Unsubstituted | Staphylococcus aureus | >100 |
| 2b | 4-Chlorobenzyl | Staphylococcus aureus | 62.5 |
| 3a | Unsubstituted | Escherichia coli | >100 |
| 3b | 4-Chlorobenzyl | Escherichia coli | >100 |
Note: Data is compiled from studies on 3-aminopyrazine-2-carboxamide derivatives as a reference for potential activity of the target pyridine analog.
Table 2: In Vitro Anticancer Activity of 3-Amino-imidazo[1,2-α]pyridine Derivatives
| Compound ID | R1 Group (at C2) | R2 Group (at C3) | Cell Line | IC50 (µM) |
| 4a | 4-nitrophenyl | 4-chlorophenylamino | HT-29 | 4.15 |
| 4b | 4-tolyl | 4-chlorophenylamino | B16F10 | 21.75 |
Note: This data on a different but related heterocyclic system provides context for the potential cytotoxic activities of substituted aminopyridine scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are representative protocols for the synthesis and biological evaluation of aminopyridine and aminopyrazine carboxamide derivatives.
General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
A common synthetic route involves the amidation of a corresponding carboxylic acid or its ester.[1][2]
Procedure:
-
Esterification (if starting from carboxylic acid): The 3-aminopyrazine-2-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.
-
Amidation: The resulting methyl 3-aminopyrazine-2-carboxylate is then treated with the desired amine in a suitable solvent (e.g., methanol or DMF). The reaction can be facilitated by microwave irradiation to reduce reaction times and improve yields.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the final N-substituted 3-aminopyrazine-2-carboxamide.
Proposed Synthesis of this compound
Proposed Route:
-
Starting Material: 3-Amino-5-chloropyridine-2-carboxylic acid.
-
Activation: The carboxylic acid can be activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amination: The activated acid is then reacted with a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to form the carboxamide.
-
Work-up and Purification: The reaction mixture is typically filtered to remove the urea byproduct, and the filtrate is washed with aqueous solutions to remove excess reagents. The final product is then purified by crystallization or chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Experimental Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the synthesis and a potential mechanism of action.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for the antimicrobial action of aminopyridine derivatives.
Conclusion
The cross-validation of experimental results from structurally similar compounds provides a robust framework for predicting the potential biological activities and guiding the synthetic strategies for novel molecules like this compound. The data presented herein on related aminopyrazine and aminopyridine derivatives suggest that this class of compounds holds significant promise as antimicrobial and anticancer agents. Further dedicated studies on this compound are warranted to fully elucidate its therapeutic potential.
References
Benchmarking the Performance of 3-Amino-5-chloropyridine-2-carboxamide and Analogs in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the potential anticancer activity of 3-Amino-5-chloropyridine-2-carboxamide. Due to a lack of publicly available data for this specific compound, this guide leverages experimental results from structurally similar pyridine and pyrazine carboxamide derivatives to offer a performance landscape against common cancer cell lines. The data presented herein is intended to serve as a reference point for researchers investigating novel heterocyclic compounds in oncology.
Performance of Related Compounds in Cytotoxicity Assays
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several pyridine and pyrazine carboxamide derivatives against various cancer cell lines, as determined by the MTT assay. Doxorubicin, a standard chemotherapeutic agent, is included for comparison. Lower IC50 values indicate higher potency.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivative (Compound 8e) | MCF-7 (Breast Cancer) | 0.22 | [1] |
| Pyridine-Urea Derivative (Compound 8n) | MCF-7 (Breast Cancer) | 1.88 | [1] |
| 3-aminoimidazole[1,2-α]pyridine (Compound 12) | HT-29 (Colon Cancer) | 4.15 ± 2.93 | |
| 3-aminoimidazole[1,2-α]pyridine (Compound 18) | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | |
| 3-aminoimidazole[1,2-α]pyridine (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 1.93 | [1] |
Experimental Protocols
A detailed methodology for a key assay used to determine the cytotoxic effects of these compounds is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[2]
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2][3]
-
Compound Treatment: The test compound is serially diluted in culture medium to various concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compound. Control wells contain medium with the solvent used to dissolve the compound. The plates are then incubated for a further 24-72 hours.[3]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2][4][5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the purple formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 620-630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To aid in the understanding of the potential mechanisms of action and the experimental processes, the following diagrams are provided.
The provided data on related compounds suggest that the pyridine carboxamide scaffold is a promising area for the development of novel anticancer agents. Further investigation into the specific activity and mechanism of action of this compound is warranted.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-5-chloropyridine-2-carboxamide: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-5-chloropyridine-2-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A flame-retardant lab coat is recommended to protect skin and clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of any dust or vapors.[1]
In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste. It is critical to prevent the chemical from entering drains or waterways.[1]
Quantitative Hazard Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the hazards of closely related chlorinated pyridine compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] As a chlorinated pyridine derivative, it falls under the category of halogenated organic compounds.
Waste Identification and Segregation
-
Classification: This compound is classified as a halogenated organic waste.
-
Segregation: To minimize disposal costs and ensure safe handling, it is best practice to keep halogenated organic waste separate from non-halogenated waste streams.[5][6][7] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[6]
Waste Collection and Containerization
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[5] The label must include:
Storage of Chemical Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Conditions: Keep the container tightly closed except when adding waste.[8] Store in a cool, dry, and well-ventilated area, away from heat sources or ignition.
-
Secondary Containment: It is advisable to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms as required by your institution.
-
Disposal Method: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The likely method of disposal for chlorinated organic compounds is high-temperature incineration.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the proper disposal procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




